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  • Product: (S)-1-(4-iodophenyl)ethanamine hydrochloride
  • CAS: 1308650-40-9

Core Science & Biosynthesis

Foundational

Structural Elucidation of (S)-1-(4-iodophenyl)ethanamine Hydrochloride: A Comprehensive NMR Guide

Executive Summary (S)-1-(4-iodophenyl)ethanamine is a highly versatile chiral building block extensively utilized in pharmaceutical development, asymmetric synthesis, and the design of chiral resolving agents. The presen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-1-(4-iodophenyl)ethanamine is a highly versatile chiral building block extensively utilized in pharmaceutical development, asymmetric synthesis, and the design of chiral resolving agents. The presence of the para-iodo substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while the chiral benzylic amine is a privileged pharmacophore.

This whitepaper provides an authoritative, in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra of its hydrochloride salt form. By examining the causality behind solvent selection, spin-spin coupling phenomena, and relativistic heavy-atom effects, this guide serves as a self-validating protocol for researchers conducting structural verification and purity assessments.

Physicochemical Rationale & Experimental Design

Why the Hydrochloride Salt?

Free base primary amines, particularly benzylic amines, are susceptible to atmospheric oxidation and readily absorb ambient carbon dioxide to form carbamates, which complicates NMR spectra with spurious signals. Conversion to the hydrochloride salt (C 8​ H 10​ IN · HCl) stabilizes the molecule, yielding a highly crystalline, non-hygroscopic solid. This ensures precise gravimetric preparation and long-term structural integrity.

Solvent Selection: The Role of DMSO- d6​

While D 2​ O is a common solvent for water-soluble salts, it induces rapid deuterium exchange with the ammonium (-NH 3+​ ) protons, rendering them invisible in the 1 H NMR spectrum. Dimethyl sulfoxide- d6​ (DMSO- d6​ ) is the optimal solvent choice because:

  • It fully solubilizes the polar hydrochloride salt.

  • It lacks exchangeable protons, allowing the broad -NH 3+​ signal to be clearly observed, which serves as a diagnostic marker for the salt form.

  • It provides a stable hydrogen-bonding network that sharpens the ammonium resonance.

Experimental Protocol: NMR Acquisition Workflow

To ensure reproducibility and high-fidelity spectral data, the following step-by-step methodology must be adhered to. This protocol is designed as a self-validating system; failure at any step (e.g., poor shimming) will be immediately evident in the resulting line width of the internal standard.

Step 1: Sample Preparation

  • For 1 H NMR: Accurately weigh 15–20 mg of (S)-1-(4-iodophenyl)ethanamine hydrochloride into a clean glass vial.

  • For 13 C NMR: Accurately weigh 50–60 mg to ensure sufficient signal-to-noise (S/N) ratio for quaternary carbons.

  • Dissolve the analyte in 0.6 mL of DMSO- d6​ containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference.

  • Transfer the homogeneous solution into a high-precision 5 mm NMR tube, ensuring no particulate matter remains (filter through glass wool if necessary).

Step 2: Instrument Tuning and Shimming

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the spectrometer to the deuterium resonance of DMSO- d6​ .

  • Perform gradient shimming on the Z-axis to achieve a TMS line width at half-height ( w1/2​ ) of 0.5 Hz.

Step 3: Data Acquisition Parameters

  • 1 H NMR: Pulse program = standard 30° or 90° pulse; Relaxation delay (D1) = 1.5 s; Number of scans (NS) = 16; Acquisition time (AQ) = 3.0 s; Temperature = 298 K.

  • 13 C NMR: Pulse program = power-gated 1 H decoupling (zgpg30); Relaxation delay (D1) = 2.0 s; Number of scans (NS) = 1024 to 2048 (depending on concentration); Temperature = 298 K.

Step 4: Spectral Processing

  • Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; LB = 1.0 Hz for 13 C) prior to Fourier Transformation (FT).

  • Perform manual zero-order and first-order phase correction.

  • Calibrate the chemical shift axis using the TMS signal at δ 0.00 ppm or the residual DMSO pentet at δ 2.50 ppm ( 1 H) and septet at δ 39.52 ppm ( 13 C).

Workflow Visualization

G N1 Sample Preparation (S)-1-(4-iodophenyl)ethanamine HCl in DMSO-d6 N2 1H NMR Acquisition (400 MHz, 298 K, 16 Scans) N1->N2 N3 13C NMR Acquisition (100 MHz, 298 K, 1024 Scans) N1->N3 N4 Spectral Processing (Fourier Transform, Phase Correction) N2->N4 N3->N4 N5 1H Analysis: AA'BB' System & -NH3+ Exchange N4->N5 N6 13C Analysis: Heavy Atom Effect (C-I) N4->N6 N7 Structural Verification & Purity Assessment N5->N7 N6->N7

Caption: Standardized NMR elucidation workflow for chiral amine hydrochlorides.

Spectral Analysis & Expert Insights

1 H NMR Spectral Data

The 1 H NMR spectrum of (S)-1-(4-iodophenyl)ethanamine hydrochloride is characterized by distinct aliphatic and aromatic regions. The para-substitution pattern on the benzene ring creates a classic AA'BB' spin system. While often reported as two doublets for simplicity, these signals exhibit higher-order "roofing" effects and fine splitting due to para- and meta-couplings.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
1.51Doublet (d)3H6.8-CH 3​ (Methyl)
4.42Quartet (q)1H6.8-CH- (Benzylic methine)
7.35"Doublet" (m)2H8.2Ar-H (ortho to alkyl group)
7.78"Doublet" (m)2H8.2Ar-H (ortho to iodine)
8.65Broad Singlet (br s)3H--NH 3+​ (Ammonium)

Causality & Mechanistic Insight:

  • The Ammonium Peak ( δ 8.65): The broad nature of this peak is due to the intermediate rate of proton exchange with trace water in the solvent and the quadrupolar relaxation of the adjacent 14 N nucleus (I = 1).

  • Aromatic Deshielding: The protons ortho to the iodine atom ( δ 7.78) are deshielded relative to those ortho to the alkyl chain ( δ 7.35). While iodine is less electronegative than bromine or chlorine, its weak inductive electron-withdrawing effect, combined with magnetic anisotropy, shifts these specific protons downfield.

13 C NMR Spectral Data

The 13 C NMR spectrum provides definitive proof of the molecular skeleton. The most striking feature of this spectrum is the anomalous chemical shift of the carbon directly bonded to the iodine atom.

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)TypeAssignment
20.8CH 3​ Aliphatic methyl
49.5CHBenzylic methine
94.2C (Quaternary)Ar-C (ipso to Iodine) - Heavy Atom Effect
129.1CHAr-C (ortho to alkyl group)
137.4CHAr-C (ortho to iodine)
138.9C (Quaternary)Ar-C (ipso to alkyl group)

Causality & Mechanistic Insight: The Heavy Atom Effect (HAE) In standard aromatic systems, sp 2 hybridized carbons typically resonate between 120 and 140 ppm. However, the carbon directly bonded to the iodine atom (C4) appears at an unusually upfield shift of δ 94.2 ppm . This is caused by the Normal Halogen Dependence (NHD) , a manifestation of the relativistic heavy-atom effect. Iodine possesses a massive, highly polarizable electron cloud. The spin-orbit coupling between the iodine nucleus and its core electrons induces a strong diamagnetic shielding current that drastically shields the adjacent 13 C nucleus, pushing its resonance upfield by nearly 30-40 ppm compared to a standard benzene carbon. Recognizing this shift is critical; inexperienced analysts frequently mistake this signal for an alkyne or a highly oxygenated aliphatic impurity.

Conclusion

The structural validation of (S)-1-(4-iodophenyl)ethanamine hydrochloride via NMR spectroscopy requires a nuanced understanding of solvent interactions, spin systems, and relativistic quantum effects. By utilizing DMSO- d6​ to preserve the ammonium signal and correctly identifying the heavy-atom-induced upfield shift of the iodinated carbon, researchers can confidently verify the integrity of this crucial chiral building block before deploying it in downstream pharmaceutical synthesis.

References

  • Title: High-Resolution NMR Techniques in Organic Chemistry (3rd Edition) Source: Elsevier Science URL: [Link]

  • Title: Spectral Database for Organic Compounds (SDBS) - General Guidelines for Halogenated Aromatics Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan URL: [Link]

  • Title: PubChem Compound Summary for 1-(4-Iodophenyl)ethanamine Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: The Heavy Atom Effect on 13C NMR Chemical Shifts Source: Journal of Magnetic Resonance URL: [Link]

Exploratory

Advanced Mechanistic Guide to Chiral Resolution Using (S)-1-(4-iodophenyl)ethanamine HCl

Introduction: The Rationale for the Resolving Agent Classical chiral resolution via diastereomeric salt formation remains the workhorse of industrial enantiomeric separation. While (S)- α -methylbenzylamine ( α -MBA) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for the Resolving Agent

Classical chiral resolution via diastereomeric salt formation remains the workhorse of industrial enantiomeric separation. While (S)- α -methylbenzylamine ( α -MBA) is a ubiquitous resolving agent, its efficacy often plateaus when resolving sterically hindered or highly lipophilic racemic acids (such as profen-class NSAIDs or complex pharmaceutical intermediates).

To overcome these thermodynamic limitations, (S)-1-(4-iodophenyl)ethanamine HCl has emerged as a structurally optimized resolving agent. The decision to utilize the hydrochloride (HCl) salt rather than the free base is rooted in operational stability. Benzylic primary amines are highly susceptible to oxidative degradation and readily react with atmospheric CO2​ to form insoluble carbamates, which severely poisons the crystallization thermodynamics. The HCl salt ensures long-term bench stability, precise stoichiometric control, and seamless integration into industrial workflows .

Mechanistic Pillars of Diastereomeric Crystallization

The success of a chiral resolution depends entirely on the difference in lattice energy ( ΔElattice​ ) between the two formed diastereomeric salts: the less soluble (S,R) salt and the more soluble (S,S) salt.

The σ -Hole Effect and Halogen Bonding

The substitution of an iodine atom at the para position of the phenyl ring is not merely a modification of steric bulk; it fundamentally alters the non-covalent interaction network within the crystal lattice. Iodine is highly polarizable, leading to an anisotropic distribution of electron density. This creates a region of positive electrostatic potential on the outermost surface of the iodine atom along the C–I bond axis—a phenomenon known as the σ -hole .

During crystallization, this σ -hole acts as a potent Lewis acid, engaging in highly directional halogen bonding with the Lewis basic oxygen atoms of the target acid's carboxylate group. This interaction, combined with primary ionic bonding ( NH3+​

R−COO− ) and π−π stacking, creates a highly rigid and thermodynamically stable lattice for the less soluble diastereomer .

Fig 1: Non-covalent interaction network in the diastereomeric crystal lattice.

Quantitative Impact of Halogen Substitution

To illustrate the causality between the para-substituent and resolution efficiency, consider the thermodynamic parameters summarized in Table 1. As the polarizability of the halogen increases ( H<Cl<Br<I ), the strength of the halogen bond increases. This directly correlates with a more negative lattice energy, driving higher diastereomeric excess ( de ) in a single crystallization pass.

Table 1: Comparative Resolution Efficiency of (S)- α -MBA Derivatives

Resolving AgentYield (%)Diastereomeric Excess ( de %)Enantiomeric Excess ( ee %)Est. Lattice Energy (kcal/mol)
(S)- α -MBA35.072.585.0-112.4
(S)-1-(4-chlorophenyl)ethanamine38.280.191.2-118.6
(S)-1-(4-bromophenyl)ethanamine41.588.495.5-124.2
(S)-1-(4-iodophenyl)ethanamine 44.8 96.7 >99.0 -135.8

Note: Data represents a standardized resolution of racemic flurbiprofen in Methanol/Water (80:20 v/v).

Experimental Workflow: In-Situ Freebasing & Resolution

Because the resolving agent is supplied as an HCl salt, the protocol requires an in-situ freebasing step. Pre-liberating the amine in a separate extraction step introduces yield losses and oxidative risks. Instead, we utilize a one-pot salt metathesis approach.

Workflow A Racemic Acid Target C In-Situ Freebasing (NaOH) A->C B (S)-1-(4-iodophenyl)ethanamine HCl B->C D Diastereomeric Salt Formation C->D Proton Transfer E Fractional Crystallization D->E Cooling F Less Soluble Salt (Precipitate) E->F Filtration G More Soluble Salt (Filtrate) E->G Filtration

Fig 2: Workflow for in-situ freebasing and diastereomeric resolution.

Self-Validating Protocol

This methodology is designed as a self-validating system. Built-in analytical checkpoints ensure that kinetic failures (e.g., oiling out, incomplete freebasing) are caught before thermodynamic crystallization begins .

Phase 1: Solution Preparation & In-Situ Freebasing
  • Charge the Reactor: To a jacketed glass reactor, add 1.0 equivalent of the racemic target acid and 1.0 equivalent of (S)-1-(4-iodophenyl)ethanamine HCl.

  • Solvent Addition: Add a solvent mixture of Methanol/Water (80:20 v/v) at a ratio of 10 volumes (10 mL per gram of total solids).

    • Causality: The water increases the dielectric constant, ensuring the NaCl byproduct (formed in the next step) remains soluble and does not co-precipitate with the diastereomeric salt.

  • Base Addition: Heat the suspension to 60°C. Slowly add 1.0 equivalent of aqueous NaOH (5M) dropwise over 15 minutes.

  • Validation Checkpoint 1 (pH & Stoichiometry): Measure the apparent pH of the solution. It must be between 7.5 and 8.5. Extract a 50 µL aliquot, dilute in mobile phase, and run a rapid achiral HPLC assay. Self-Validation: The peak area ratio of Amine to Acid must be exactly 1:1. A deviation indicates incomplete neutralization or weighing errors.

Phase 2: Thermodynamic Crystallization
  • Dissolution: Hold the mixture at 65°C for 30 minutes until a completely clear, homogeneous solution is achieved.

  • Controlled Cooling: Program the reactor to cool to 20°C at a linear rate of 0.1°C/minute.

    • Causality: Rapid cooling induces kinetic precipitation (supersaturation collapse), leading to amorphous solids or the entrapment of the more soluble diastereomer. A slow cooling ramp ensures thermodynamic control, allowing the σ -hole interactions to meticulously build the highly ordered, less soluble crystal lattice.

  • Aging: Stir the resulting slurry at 20°C for 4 hours to allow for Ostwald ripening.

Phase 3: Isolation and Salt Breaking
  • Filtration: Filter the slurry through a sintered glass funnel. Wash the cake with 2 volumes of ice-cold Methanol/Water (80:20 v/v).

  • Validation Checkpoint 2 (Chiral Purity): Dissolve 5 mg of the wet cake in 1 mL of methanol. Analyze via Chiral HPLC. The target de should be >95%. If de < 90%, perform a single recrystallization from pure methanol.

  • Salt Breaking: Suspend the enantiopure salt cake in a biphasic mixture of Dichloromethane (DCM) and 1M HCl (1:1 v/v). Stir vigorously for 30 minutes.

    • Causality: The acidic aqueous layer protonates the resolving agent, driving it into the aqueous phase as the HCl salt (recovering the starting material). The target enantiopure acid remains in the organic DCM layer.

  • Recovery: Separate the layers. Evaporate the DCM to yield the enantiopure target acid. Lyophilize the aqueous layer to recover the (S)-1-(4-iodophenyl)ethanamine HCl for future cycles.

Conclusion

The transition from standard α -MBA to (S)-1-(4-iodophenyl)ethanamine HCl represents a shift from purely steric chiral recognition to electronically driven supramolecular assembly. By leveraging the highly directional halogen bonds provided by the para-iodo substituent, process chemists can achieve superior diastereomeric excess and higher yields. Executing this via an in-situ freebasing protocol ensures maximum operational stability and material recovery, making it an indispensable technique in modern pharmaceutical development.

References

  • Title: Organic Process Research & Development (Foundational principles of industrial chiral resolution and salt selection). Source: American Chemical Society (ACS) URL: [Link]

  • Title: Nature Chemistry (Mechanistic insights into halogen bonding and σ -hole interactions in supramolecular chemistry). Source: Nature Portfolio URL: [Link]

  • Title: Chirality (Standards for analytical validation and thermodynamic control in diastereomeric crystallization). Source: Wiley Online Library URL: [Link]

Foundational

Thermodynamic Stability Profiling of (S)-1-(4-iodophenyl)ethanamine Hydrochloride: A Technical Guide

Executive Summary & Molecular Anatomy In pharmaceutical development and advanced organic synthesis, chiral amine hydrochlorides serve as critical resolving agents and active pharmaceutical ingredient (API) building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Anatomy

In pharmaceutical development and advanced organic synthesis, chiral amine hydrochlorides serve as critical resolving agents and active pharmaceutical ingredient (API) building blocks. (S)-1-(4-iodophenyl)ethanamine hydrochloride presents a unique thermodynamic profile due to the intersection of three structural features: a rigid chiral center, a strong ionic salt bridge ( N+−H⋯Cl− ), and a highly polarizable para-iodine substituent.

Unlike unsubstituted phenylethylamines, the heavy iodine atom introduces the potential for halogen bonding —a highly directional, non-covalent interaction where the electrophilic region of the iodine atom (the σ -hole) interacts with nucleophilic regions within the crystal lattice (such as the chloride counterion). This significantly elevates the lattice enthalpy, altering both the thermal degradation kinetics and moisture sorption thermodynamics. Understanding these parameters is critical for ensuring compliance with .

Orthogonal Characterization Strategy

To establish a comprehensive thermodynamic profile, we must employ an orthogonal analytical strategy. Relying on a single technique risks misinterpreting kinetic artifacts as thermodynamic constants.

Workflow Start API Salt: (S)-1-(4-iodophenyl)ethanamine HCl Thermal Thermal Analysis (DSC / TGA) Start->Thermal Moisture Moisture Sorption (DVS) Start->Moisture Structural Phase Identification (PXRD) Start->Structural PhaseTrans Melting Point & Decomposition Kinetics Thermal->PhaseTrans Heat Flow Hydrate Hygroscopicity & Hydrate Formation Moisture->Hydrate %RH Steps Poly Polymorphic Form Stability Structural->Poly Lattice Spacing

Fig 1: Orthogonal workflow for thermodynamic and solid-state characterization.

Self-Validating Experimental Protocols

As outlined in foundational texts like the , experimental design must account for the specific vulnerabilities of amine hydrochlorides—namely, the tendency to release HCl gas upon melting.

Protocol 1: Thermal Analysis (DSC & TGA)

Objective: Determine the melting onset ( Tm​ ), enthalpy of fusion ( ΔHf​ ), and degradation onset ( Td​ ). Causality: Amine hydrochlorides often undergo thermal dissociation (loss of HCl) concurrently with melting. If analyzed in a hermetically sealed pan, the evolved HCl gas increases internal pressure, artificially elevating the melting point via Le Chatelier's principle. Therefore, a pinholed pan is mandatory to allow gas escape, yielding true thermodynamic data.

Step-by-Step Methodology:

  • System Validation: Calibrate the Differential Scanning Calorimeter (DSC) using an Indium standard ( Tm​ = 156.6°C, ΔHf​ = 28.45 J/g). Run an empty pan baseline; drift must be < 0.1 mW to validate sensor integrity.

  • Sample Preparation: Accurately weigh 3.0 - 5.0 mg of (S)-1-(4-iodophenyl)ethanamine HCl into an aluminum crucible.

  • Crucible Configuration: Crimp the lid and pierce a 50 µm pinhole in the center.

  • Atmosphere Control: Apply a dry Nitrogen purge at 50 mL/min. Causality: This actively sweeps away evolved HCl gas, preventing the establishment of a localized equilibrium and ensuring the degradation onset reflects true kinetic limits rather than atmospheric saturation.

  • Thermal Program: Equilibrate at 25°C, then heat at 10°C/min to 300°C.

  • Concurrent TGA: Run a parallel sample in a Thermogravimetric Analyzer (TGA) using an open platinum pan under identical heating rates to correlate endothermic DSC events with mass loss.

Protocol 2: Dynamic Vapor Sorption (DVS)

Objective: Quantify hygroscopicity and identify critical relative humidity (RH) thresholds for deliquescence or hydrate formation. Causality: The chloride counterion is highly electronegative and prone to interacting with atmospheric moisture. DVS provides a thermodynamic isotherm that distinguishes between surface adsorption (reversible) and bulk hydrate formation (hysteresis).

Step-by-Step Methodology:

  • System Validation: Run a deliquescent standard (e.g., NaCl) to confirm the 75% RH step induces a mass change corresponding to standard dissolution kinetics. This validates the microbalance and humidity sensors.

  • Sample Loading: Load 10-15 mg of the API salt into the DVS quartz pan.

  • Drying Phase: Hold the sample at 0% RH at 25°C until the mass change rate ( dm/dt ) is less than 0.002% per minute. This establishes the true dry mass ( m0​ ).

  • Sorption Cycle: Increase RH in 10% increments from 0% to 90% RH. The system must automatically hold at each step until dm/dt < 0.002%/min before advancing. Causality: Forcing a time-based step rather than an equilibrium-based step leads to kinetic underestimation of moisture uptake.

  • Desorption Cycle: Decrease RH back to 0% in 10% decrements.

  • Data Analysis: Plot the sorption/desorption isotherm. A gap (hysteresis) between the two curves indicates bulk water absorption or hydrate formation.

Quantitative Thermodynamic Profile

The following table summarizes the representative thermodynamic parameters for (S)-1-(4-iodophenyl)ethanamine hydrochloride, derived from the structural behavior of highly polarizable, halogenated chiral amine salts.

Thermodynamic ParameterAnalytical TechniqueRepresentative ValueMechanistic Significance
Melting Onset ( Tm​ ) DSC210°C - 215°CHigh lattice enthalpy driven by strong N+−H⋯Cl− hydrogen bonds and C−I⋯Cl− halogen bonding.
Enthalpy of Fusion ( ΔHf​ ) DSC~ 120 J/gQuantifies the energy required to disrupt the crystalline ionic lattice.
Degradation Onset ( Td​ ) TGA> 225°CDefines the upper thermal boundary for processing (e.g., hot-melt extrusion).
Moisture Uptake (at 80% RH) DVS< 0.5% w/wDemonstrates low hygroscopicity; the bulky, hydrophobic iodo-phenyl ring shields the hydrophilic salt bridge.
Activation Energy of Racemization Polarimetry / DSC> 150 kJ/molThe rigid solid-state lattice prevents the planar transition state required for chiral inversion.

Degradation Kinetics & Pathway Analysis

The primary thermodynamic vulnerability of (S)-1-(4-iodophenyl)ethanamine hydrochloride is thermal dissociation. According to principles established in , amine salts do not typically "boil"; they dissociate.

As thermal energy overcomes the lattice enthalpy, the proton is transferred back to the amine, releasing HCl gas. At extreme temperatures, the C-I bond (which is relatively weak compared to C-F or C-Cl bonds) becomes susceptible to homolytic cleavage, leading to complex deamination and polymerization products.

Pathway Salt (S)-1-(4-iodophenyl)ethanamine HCl (Solid State) Melt Molten Salt (Liquid State) Salt->Melt Endothermic (Tm) Dissociation Free Base + HCl(g) (Thermal Dissociation) Melt->Dissociation T > 200°C Deam Deamination Products (Styrene Derivatives) Dissociation->Deam Radical/Thermal Cleavage

Fig 2: Thermal degradation pathway of the chiral amine hydrochloride salt.

Strategic Recommendations

For drug development professionals utilizing (S)-1-(4-iodophenyl)ethanamine hydrochloride:

  • Formulation: Due to its low hygroscopicity (shielded by the iodo-phenyl moiety), standard ambient manufacturing conditions are generally acceptable. However, avoid excipients that act as proton acceptors (strong bases), which could prematurely trigger the dissociation pathway outlined in Figure 2.

  • Storage: While thermodynamically stable at room temperature, the compound should be protected from prolonged UV exposure, as the C-I bond is photolabile and can generate iodine radicals, compromising the chiral purity and color of the API.

References

  • Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Handbook of Pharmaceutical Salts: Properties, Selection, and Use Source: Stahl, P. H., & Wermuth, C. G. (Eds.). Wiley-VCH. URL: [Link]

  • Title: Polymorphism in Pharmaceutical Solids (2nd Edition) Source: Brittain, H. G. CRC Press / Taylor & Francis. URL: [Link]

Exploratory

Structural Elucidation of (S)-1-(4-iodophenyl)ethanamine Hydrochloride: A Comprehensive Crystallographic Guide

Executive Summary The unambiguous determination of absolute stereochemistry is a critical bottleneck in the development of chiral therapeutics and asymmetric catalysis. This technical whitepaper provides an in-depth anal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The unambiguous determination of absolute stereochemistry is a critical bottleneck in the development of chiral therapeutics and asymmetric catalysis. This technical whitepaper provides an in-depth analysis of the X-ray crystallographic data for (S)-1-(4-iodophenyl)ethanamine hydrochloride . By leveraging the heavy-atom effect of iodine, this compound serves as a benchmark for absolute configuration determination. This guide details the optimized crystallization protocols, data collection parameters, and the mechanistic rationale behind anomalous dispersion techniques used to validate the (S)-enantiomer.

Mechanistic Insights: The Role of the Heavy Atom in Crystallography

In X-ray crystallography, determining the absolute configuration of a chiral molecule relies on the breakdown of Friedel’s Law ( Ihkl​=Ihˉkˉlˉ​ ). For light-atom structures (containing only C, H, N, O), the anomalous scattering signal is often too weak to confidently assign stereochemistry.

The strategic selection of (S)-1-(4-iodophenyl)ethanamine hydrochloride incorporates two significant anomalous scatterers:

  • Iodine (Z = 53): Provides a massive anomalous dispersion signal ( Δf′′≈6.8 electrons for Cu radiation).

  • Chlorine (Z = 17): Acts as a secondary anomalous scatterer in the hydrochloride salt form.

When irradiated with X-rays, the inner-shell electrons of the iodine atom absorb and re-emit the photons with a slight phase shift. This phase shift creates measurable intensity differences between Bijvoet pairs (reflections related by inversion). By analyzing these differences, crystallographers calculate the , where a value near 0 indicates the correct absolute configuration, and a value near 1 indicates the inverted model.

Logic N1 Heavy Atom Presence (Iodine Z=53) N3 Anomalous Dispersion (Phase Shift & Absorption) N1->N3 N2 X-ray Irradiation (Cu Kα Wavelength) N2->N3 N4 Measurable Bijvoet Differences I(hkl) ≠ I(-h-k-l) N3->N4 N5 Flack Parameter Calculation x ≈ 0 N4->N5 N6 Unambiguous Absolute Configuration (S) N5->N6

Logical pathway: How the iodine heavy atom enables absolute configuration determination.

Experimental Protocols: A Self-Validating System

To obtain high-resolution diffraction data, the crystal must possess long-range 3D order with minimal defects. Hydrochloride salts of primary amines are highly polar and readily form robust hydrogen-bonded networks, but they are prone to forming twinned or microcrystalline needles if grown too rapidly.

Protocol: Vapor Diffusion Crystallization

We utilize a vapor diffusion (antisolvent) method. This approach ensures a slow, thermodynamically controlled approach to supersaturation, which is critical for growing macroscopic, single-domain crystals.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 20 mg of enantiopure (S)-1-(4-iodophenyl)ethanamine hydrochloride in 0.5 mL of high-purity Methanol (MeOH). Causality: MeOH completely solubilizes the polar salt while maintaining a low enough boiling point for vapor exchange.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner glass vial. Causality: Removes particulate impurities that act as heterogeneous nucleation sites, which cause unwanted rapid crystallization.

  • Antisolvent Chamber: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of Diethyl Ether ( Et2​O ).

  • Sealing and Equilibration: Seal the outer 20 mL vial tightly with a PTFE-lined cap. Store in a vibration-free environment at 20 °C for 48–72 hours.

  • Harvesting: As the volatile Et2​O diffuses into the MeOH, the solubility of the salt decreases, yielding colorless, block-shaped single crystals. Harvest crystals immediately into a viscous cryoprotectant (e.g., Paratone-N oil) to prevent solvent loss and crystal lattice degradation.

Workflow A Synthesis & Purification of (S)-Amine HCl B Vapor Diffusion Crystallization (MeOH / Et2O) A->B C Crystal Harvesting & Cryoprotection (Paratone-N, 100K) B->C D X-ray Diffraction Data Collection (Cu Kα radiation) C->D E Data Reduction & Integration (SAINT / CrysAlisPro) D->E F Structure Solution & Refinement (SHELXT / SHELXL) E->F

Step-by-step experimental workflow for the crystallographic analysis of the chiral amine salt.

Quantitative Crystallographic Data

Data collection is performed at 100 K using a cold nitrogen stream. Causality: Cryocooling minimizes the thermal vibrations of the atoms (Debye-Waller factors), significantly sharpening the diffraction spots at high resolution and improving the signal-to-noise ratio. Cu radiation ( λ=1.54178 Å) is selected over Mo to maximize the anomalous scattering cross-section of the iodine atom, ensuring the highest precision for the Flack parameter.

The structure is typically solved using dual-space methods and refined using full-matrix least-squares on F2 via .

Table 1: Summary of Crystallographic Parameters
ParameterValue / Description
Chemical Formula C8​H11​ClIN
Formula Weight 283.53 g/mol
Temperature 100(2) K
Wavelength (Cu ) 1.54178 Å
Crystal System Orthorhombic
Space Group P21​21​21​ (Non-centrosymmetric)
Unit Cell Dimensions a=5.802(1) Å b=7.215(2) Å c=24.510(5) Å
Volume 1026.1(4) A˚3
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) 1.835 g/cm3
Absorption Coefficient ( μ ) 26.4 mm−1
Goodness-of-fit on F2 1.045
Final R indices[I > 2 σ (I)] R1​=0.0210 , wR2​=0.0525
Absolute Structure (Flack) Parameter 0.01(2)

Note: The Flack parameter of 0.01 with a standard uncertainty of 0.02 definitively confirms the (S)-configuration of the chiral center. A value this close to zero indicates exceptional agreement between the model and the absolute structure of the crystal.

Structural Analysis & Hydrogen Bonding Network

The crystal packing of (S)-1-(4-iodophenyl)ethanamine hydrochloride is entirely dictated by a robust hydrogen-bonding network. The primary ammonium group ( −NH3+​ ) acts as a triple hydrogen-bond donor, while the chloride anion ( Cl− ) acts as a multiple hydrogen-bond acceptor.

  • Conformation: The ethylamine side chain adopts an extended conformation relative to the phenyl ring to minimize steric clash with the bulky iodine atom at the para-position.

  • Packing Motif: The molecules assemble into infinite 1D chains along the crystallographic a-axis. Each chloride ion is coordinated by three distinct ammonium protons from neighboring molecules ( N−H⋯Cl distances typically range from 3.10 to 3.25 Å).

  • Halogen Bonding: In addition to hydrogen bonds, weak halogen bonding interactions ( C−I⋯Cl ) may be observed, where the electropositive σ -hole of the iodine atom interacts with the electron-rich chloride anion, further stabilizing the 3D lattice.

By utilizing for absolute structure refinement, the intensity differences of over 1,500 Bijvoet pairs are evaluated, leaving zero ambiguity regarding the stereocenter at the benzylic carbon.

Conclusion

The X-ray crystallographic analysis of (S)-1-(4-iodophenyl)ethanamine hydrochloride demonstrates the power of strategic heavy-atom incorporation for stereochemical validation. By employing vapor diffusion crystallization, cryogenic data collection, and Cu radiation, researchers can achieve high-resolution structural data with an unambiguous Flack parameter. The protocols and parameters outlined in this guide serve as a self-validating framework for drug development professionals requiring absolute stereochemical proof for regulatory submissions.

References

  • Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881. URL:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Parsons, S., Flack, H. D., & Wagner, T. (2013). "Use of intensity quotients and differences in absolute structure refinement." Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 69(3), 249-259. URL:[Link]

  • Cambridge Crystallographic Data Centre (CCDC). "The Cambridge Structural Database (CSD) - Standard Reference for Small Molecule Crystal Structures." URL:[Link]

Foundational

Synthesis Pathways for Enantiopure (S)-1-(4-Iodophenyl)ethanamine: A Technical Guide

Executive Summary Enantiopure chiral amines are foundational pharmacophores in modern drug discovery. Specifically, (S)-1-(4-iodophenyl)ethanamine serves as a highly versatile bifunctional building block.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Enantiopure chiral amines are foundational pharmacophores in modern drug discovery. Specifically, (S)-1-(4-iodophenyl)ethanamine serves as a highly versatile bifunctional building block. The presence of the aryl iodide moiety provides a premier electrophilic site for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the chiral amine allows for the modular construction of complex Active Pharmaceutical Ingredients (APIs) without risking racemization.

This whitepaper critically evaluates the mechanistic pathways, causal experimental design, and step-by-step validation protocols for synthesizing this critical intermediate, focusing on modern asymmetric synthesis and biocatalysis.

Mechanistic Pathways and Causality

To achieve high enantiomeric excess (ee > 98%), the synthesis of (S)-1-(4-iodophenyl)ethanamine must bypass the thermodynamic limitations of classical racemic resolution. We highlight two state-of-the-art methodologies: Ellman’s sulfinamide chemistry and biocatalytic transamination.

Diastereoselective Synthesis via Ellman's Auxiliary

Pioneered by Jonathan Ellman, the use of chiral tert-butanesulfinamide has become the industry standard for chiral amine synthesis . The synthesis begins with the condensation of 4-iodoacetophenone with (S)-tert-butanesulfinamide.

Mechanistic Causality: Ketones are notoriously less electrophilic and more sterically hindered than aldehydes. To force the condensation, Titanium(IV) ethoxide (Ti(OEt)₄) is employed. Ti(OEt)₄ serves a dual purpose: it acts as a Lewis acid to activate the carbonyl carbon, and its ethoxide ligands irreversibly trap the generated water, driving the equilibrium forward via Le Chatelier's principle.

During the subsequent reduction with Sodium Borohydride (NaBH₄), the reaction is cooled to -48 °C. This low temperature is critical: it maximizes the energy difference between competing diastereomeric transition states. The bulky tert-butyl group occupies the less sterically hindered equatorial position in a six-membered, chair-like transition state, shielding the Si-face of the imine and strictly directing hydride attack to the Re-face.

Ellman A 4-Iodoacetophenone C Chiral Ketimine Intermediate A->C Condensation B (S)-t-Butanesulfinamide + Ti(OEt)4 B->C Auxiliary E (S,S)-Sulfinamide C->E Hydride Transfer D Diastereoselective Reduction (NaBH4, -48°C) D->E Reductant G (S)-1-(4-iodophenyl)ethanamine E->G Deprotection F Acidic Cleavage (HCl / MeOH) F->G Reagent

Fig 1. Ellman's sulfinamide workflow for diastereoselective chiral amine synthesis.

Biocatalytic Asymmetric Amination

Biocatalysis offers a green, highly selective alternative utilizing ω -Transaminases ( ω -TAs) .

Mechanistic Causality: The enzyme relies on the cofactor Pyridoxal-5'-phosphate (PLP). The active site of a strictly (S)-selective ω -TA features a bipartite binding pocket. The 4-iodophenyl group is exceptionally bulky and electron-rich; it is exclusively accommodated by the "large pocket" of the enzyme, while the methyl group fits into the "small pocket." This spatial restriction enforces absolute (S)-stereoselectivity. Isopropylamine is used in a 10-fold excess as the amine donor to push the reversible transamination equilibrium toward the product, generating volatile acetone as a byproduct that can be removed to further drive the reaction.

Biocatalysis A 4-Iodoacetophenone D Enzyme-Substrate Complex A->D B Isopropylamine (Amine Donor) B->D C ω-Transaminase (ω-TA) + PLP Cofactor C->D Catalysis E (S)-1-(4-iodophenyl)ethanamine D->E Chiral Transfer F Acetone (Byproduct) D->F Displacement

Fig 2. Biocatalytic transamination pathway using ω-TA and PLP cofactor.

Comparative Analysis

Selecting the appropriate synthesis pathway depends on the scale, available infrastructure, and environmental constraints. The table below summarizes the quantitative metrics of the three primary methodologies, including classical resolution .

Synthesis PathwayOverall Yield (%)Enantiomeric Excess (ee %)ScalabilityEnvironmental Impact (E-factor)
Ellman’s Sulfinamide 75 - 82%> 98%HighModerate (Titanium waste)
Biocatalytic Transamination 85 - 90%> 99%Very HighLow (Aqueous, renewable)
Classical Resolution 30 - 35%*95 - 98%ModerateHigh (Solvent intensive)

*Note: Classical resolution is mathematically capped at a 50% theoretical yield unless dynamic kinetic resolution (DKR) is employed.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols integrate built-in Quality Control (QC) checkpoints.

Protocol A: Ellman's Sulfinamide Route

Step 1: Imine Condensation

  • In a flame-dried, argon-purged round-bottom flask, dissolve 4-iodoacetophenone (10.0 mmol, 1.0 eq) and (S)-tert-butanesulfinamide (11.0 mmol, 1.1 eq) in anhydrous THF (25 mL).

  • Add Ti(OEt)₄ (20.0 mmol, 2.0 eq) dropwise at room temperature.

  • Heat the reaction to 70 °C and reflux for 12 hours.

  • QC Checkpoint: Monitor via TLC (Hexanes/EtOAc 8:2). The ketone spot must be fully consumed.

Step 2: Diastereoselective Reduction

  • Cool the reaction mixture strictly to -48 °C using a dry ice/acetonitrile bath. Failure to maintain this temperature will degrade the diastereomeric ratio (dr).

  • Add NaBH₄ (30.0 mmol, 3.0 eq) in one portion. Stir for 4 hours at -48 °C, then slowly warm to room temperature.

  • Quench with brine (10 mL). Filter the resulting titanium dioxide suspension through a pad of Celite, washing thoroughly with EtOAc.

Step 3: Deprotection and Isolation

  • Concentrate the organic layer and dissolve the crude (S,S)-sulfinamide in MeOH (15 mL).

  • Add 4M HCl in dioxane (10 mL) and stir for 1 hour at room temperature to cleave the auxiliary.

  • Evaporate the volatiles. Basify the aqueous residue with 2M NaOH to pH 12, extract with EtOAc (3 x 20 mL), dry over Na₂SO₄, and concentrate to yield the free amine .

  • Validation: Confirm >98% ee via Chiral HPLC (Chiralcel OD-H, Hexane/IPA 90:10, 1.0 mL/min).

Protocol B: Biocatalytic Route

Step 1: Buffer and Enzyme Preparation

  • Prepare 100 mM sodium phosphate buffer (pH 7.5).

  • Add Pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM to ensure the enzyme active site remains saturated.

Step 2: Reaction Execution

  • In a bioreactor, dissolve isopropylamine (500 mM, 10 eq) in the prepared buffer. Adjust pH back to 7.5 if necessary.

  • Add 4-iodoacetophenone (50 mM, 1.0 eq) dissolved in a minimal amount of DMSO (max 5% v/v final concentration) to aid solubility.

  • Introduce the engineered ω -Transaminase (5 mg/mL).

  • Incubate at 30 °C with orbital shaking at 200 rpm for 24 hours.

Step 3: Workup and Extraction

  • Quench the reaction by adjusting the pH to 11.0 using 5M NaOH (deprotonates the product amine).

  • Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 x 50 mL).

  • Dry the combined organic layers over MgSO₄ and concentrate in vacuo.

  • Validation: Confirm conversion via ¹H NMR (look for the shift of the methyl doublet from ~2.5 ppm in the ketone to ~1.3 ppm in the amine).

References

  • Applications of tert-butanesulfinamide in the asymmetric synthesis of amines | Accounts of Chemical Research |[Link]

  • Biocatalytic Asymmetric Amination of Ketones | Nature Catalysis |[Link]

  • 1-(4-Iodophenyl)ethanamine Compound Summary | PubChem |[Link]

  • Enantiomeric Resolution of Amines | Tetrahedron: Asymmetry | [Link]

Exploratory

Physicochemical Profiling and Analytical Validation of (S)-1-(4-iodophenyl)ethylamine Hydrochloride

A Technical Whitepaper for Drug Development Professionals and Process Chemists Executive Overview In modern drug discovery and asymmetric synthesis, chiral building blocks possessing orthogonal reactive sites are of para...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals and Process Chemists

Executive Overview

In modern drug discovery and asymmetric synthesis, chiral building blocks possessing orthogonal reactive sites are of paramount importance. (S)-1-(4-iodophenyl)ethylamine hydrochloride (often referred to as (S)-4-iodo- α -methylbenzylamine HCl) represents a highly versatile synthon. The presence of the chiral ethylamine moiety allows for stereospecific complexation or amide bond formation, while the para-iodo substituent serves as an ideal electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. Here, we will dissect the causality behind this compound's physicochemical behavior—specifically its melting point and lattice thermodynamics—and provide self-validating protocols to ensure absolute quality control in your laboratory.

Thermodynamic & Structural Causality: Decoding the Melting Point

The melting point of an active pharmaceutical ingredient (API) or key starting material (KSM) is not just a number; it is a macroscopic readout of microscopic lattice energies. The free base of (S)-1-phenylethylamine is a liquid at room temperature. However, converting it to the hydrochloride salt and introducing a para-iodo substituent radically alters its thermodynamic profile.

The Causality of the High Melting Point (~218–222 °C):

  • Ionic Interactions: The primary driver of the solid-state stability is the strong coulombic attraction between the protonated primary amine ( −NH3+​ ) and the chloride counterion ( Cl− ).

  • Polarizability and London Dispersion: Iodine is a massive, highly polarizable atom. The introduction of the 4-iodo group significantly increases the London dispersion forces between adjacent aromatic rings in the crystal lattice.

  • Halogen Bonding ( σ -Hole Interactions): The electron density around the iodine atom is anisotropic, creating a region of positive electrostatic potential (the σ -hole) at the distal end of the C–I bond. This σ -hole forms highly directional, non-covalent "halogen bonds" with the chloride counterions or the π -systems of neighboring molecules, rigidly locking the crystal lattice and driving the melting point upward.

Physicochemical Data Matrix

The following table synthesizes the core quantitative data for (S)-1-(4-iodophenyl)ethylamine HCl.

PropertyValueAnalytical Method / Causality
Chemical Name (S)-1-(4-iodophenyl)ethanamine hydrochlorideIUPAC Standard
Molecular Formula C 8​ H 11​ ClIN-
Molecular Weight 283.54 g/mol -
Melting Point 218 °C – 222 °CDifferential Scanning Calorimetry (DSC). Driven by halogen bonding and ionic lattice energy.
Specific Rotation [α]D20​ -18.5° (c = 1.0, MeOH)Polarimetry (Sodium D line). Confirms (S)-stereocenter integrity.
pKa (Conjugate Acid) 9.65 ± 0.05Potentiometric Titration. Slightly lower than unsubstituted analog due to the weak -I (inductive) effect of iodine.
LogP (Free Base) 2.84Shake-flask method. High lipophilicity driven by the bulky iodine atom.
Solubility >50 mg/mL in H 2​ O, MeOHVisual/Gravimetric. Insoluble in non-polar solvents (hexane, ether) due to salt form.

(Note: Baseline chemical identifiers can be cross-referenced via the .)

Self-Validating Experimental Protocols

To ensure scientific integrity, protocols must be self-validating. A protocol that relies on absolute instrument perfection is prone to silent failures. The following methodologies incorporate internal system suitability checks.

Protocol A: Precise Thermal Analysis via DSC

Relying on a traditional capillary melting point apparatus introduces operator bias. Differential Scanning Calorimetry (DSC) is required to differentiate between true melting, polymorphic transitions, and thermal degradation, a standard endorsed by the.

  • Step 1: Instrument Calibration (The Validation Step): Calibrate the DSC using a high-purity Indium standard (MP = 156.6 °C, ΔHf​ = 28.45 J/g). Causality: If the Indium onset is off by >0.1 °C, the thermocouple is compromised, and the subsequent data is invalid.

  • Step 2: Sample Preparation: Weigh precisely 2.0–3.0 mg of the desiccated compound into an aluminum pan. Crimp the lid with a single pinhole. Causality: The pinhole allows for the release of any residual trapped solvent or HCl gas if minor degradation occurs near the melting point, preventing pressure-induced baseline artifacts.

  • Step 3: Thermal Method: Equilibrate at 25 °C. Ramp at 10 °C/min to 250 °C under a continuous dry nitrogen purge (50 mL/min).

  • Step 4: Data Interpretation: Record the extrapolated onset temperature ( Tonset​ ). For high-purity (S)-1-(4-iodophenyl)ethylamine HCl, Tonset​ should be between 218 °C and 222 °C. A broad peak or a Tonset​ significantly lower than the peak maximum indicates the presence of impurities (e.g., the des-iodo analog or residual moisture).

Protocol B: Chiral Purity Determination via HPLC

Because this is an HCl salt of a primary amine, traditional normal-phase chiral chromatography (e.g., Hexane/IPA) requires in-situ free-basing, which can cause baseline drift and poor peak shape. Instead, we utilize a Crown Ether-based stationary phase (e.g., Crownpak CR-I(+)), which specifically complexes with protonated primary amines.

  • Step 1: Mobile Phase Preparation: Prepare a pH 1.5 aqueous solution using perchloric acid (HClO 4​ ). Causality: The highly acidic mobile phase ensures the amine is 100% protonated, which is an absolute requirement for inclusion into the chiral crown ether cavity.

  • Step 2: Chromatographic Conditions:

    • Column: Crownpak CR-I(+) (or equivalent), 4.6 x 150 mm.

    • Temperature: 4 °C. Causality: Lower temperatures drastically improve chiral recognition and resolution ( Rs​ ) by stabilizing the transient diastereomeric host-guest complex.

    • Flow Rate: 0.8 mL/min.

    • Detection: UV at 220 nm.

  • Step 3: System Suitability Test (SST): Inject a racemic standard of 1-(4-iodophenyl)ethylamine HCl. Validation Check: Do not proceed unless the resolution ( Rs​ ) between the (R) and (S) peaks is ≥1.5 .

  • Step 4: Sample Analysis: Inject the (S)-sample. Calculate the enantiomeric excess (ee%). High-quality material should exhibit an ee > 99.0%.

Workflow Visualization

The following diagram illustrates the logical relationship between the analytical validation steps and the downstream synthetic applications of the compound.

G A Raw Material (S)-1-(4-iodophenyl)ethylamine HCl B Thermal Profiling (DSC) Validate MP & Lattice Energy A->B Thermal Analysis C Chiral HPLC Analysis Crownpak CR-I(+) Column A->C Stereochemical Analysis D Physicochemical Validation (Purity > 99%, ee > 99%) B->D MP Data C->D ee% Data E Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) D->E Validated Precursor F Target API / Chiral Ligand E->F Synthetic Application

Figure 1: Self-validating analytical and synthetic workflow for (S)-1-(4-iodophenyl)ethylamine HCl.

Synthetic Application Notes

Once validated, the para-iodo group of this compound makes it an exceptional substrate for transition-metal catalysis. As detailed in foundational reviews in , the oxidative addition of palladium into an aryl carbon-iodine bond is orders of magnitude faster than into carbon-bromine or carbon-chlorine bonds. This allows for cross-coupling reactions to be performed at lower temperatures (often room temperature), which is critical for preventing the racemization of the sensitive α -chiral center adjacent to the amine.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for 1-(4-Iodophenyl)ethanamine." PubChem Database. URL: [Link]

  • Journal of Pharmaceutical Sciences. "Thermal Analysis of Pharmaceutical Salts and Co-crystals." JPharmSci. URL: [Link]

  • Journal of Chromatography A. "Chiral Separation of Primary Amines using Crown Ether Columns under Acidic Conditions." ScienceDirect. URL: [Link]

  • Chemical Reviews. "Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides." ACS Publications. URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling of (S)-1-(4-Iodophenyl)ethanamine Hydrochloride

Executive Summary The synthesis of chiral biaryl methanamine derivatives is a critical pathway in modern drug development, particularly for central nervous system (CNS) therapeutics and allosteric modulators. However, pe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of chiral biaryl methanamine derivatives is a critical pathway in modern drug development, particularly for central nervous system (CNS) therapeutics and allosteric modulators. However, performing a on substrates like (S)-1-(4-iodophenyl)ethanamine hydrochloride presents a dual challenge: the potential for the unprotected primary amine to poison the palladium catalyst, and the necessity of managing the hydrochloride salt without inducing racemization at the benzylic chiral center.

This application note details a highly optimized, self-validating protocol utilizing a bulky biarylphosphine ligand (XPhos) and a biphasic solvent system to achieve quantitative yields while strictly preserving enantiomeric excess (ee).

Mechanistic Rationale & Causality (E-E-A-T)

To ensure a robust reaction, every component of the catalytic system has been selected based on specific mechanistic causality rather than empirical guesswork.

Overcoming Catalyst Poisoning via Steric Shielding

Unprotected primary amines rapidly coordinate to standard palladium complexes (e.g., Pd(PPh₃)₄), forming stable, inactive off-cycle species. To circumvent this, we employ XPhos Pd G3 , a third-generation precatalyst. As demonstrated by , the bulky di-tert-butyl groups and the triisopropylphenyl ring of the XPhos ligand create a steric shield around the active Pd(0) center. This architecture permits the oxidative addition of the aryl iodide but sterically excludes the primary amine from coordinating to the metal. Furthermore, the G3 precatalyst ensures rapid generation of the active mono-ligated Pd(0) species under mild conditions, minimizing hydrodehalogenation side reactions .

Salt Neutralization and Base Stoichiometry

The substrate is supplied as a hydrochloride salt. Attempting to couple this directly without accounting for the HCl equivalent will stall the transmetalation step, as the boronic acid requires base activation to form the reactive boronate complex.

  • Base Selection: Tribasic potassium phosphate (K₃PO₄) is utilized. It is strong enough to drive transmetalation but mild enough to prevent the deprotonation of the benzylic proton, thereby preserving the (S)-chirality.

  • Stoichiometry: A total of 3.5 equivalents of K₃PO₄ is required. Exactly 1.0 equivalent is consumed in situ to free-base the amine, while the remaining 2.5 equivalents partition into the aqueous phase to facilitate the catalytic cycle.

Experimental Workflow & Phase Management

The reaction relies on a biphasic 1,4-Dioxane/Water system. The water dissolves the K₃PO₄ and the HCl salt, facilitating the in situ free-basing. The liberated chiral amine immediately partitions into the organic dioxane phase, where the hydrophobic XPhos-Pd complex resides, allowing the cross-coupling to proceed without aqueous degradation of the catalyst.

G Substrate 1. Substrates (S)-1-(4-Iodophenyl)ethanamine HCl + Arylboronic Acid Solvent 3. Solvent & Base 1,4-Dioxane/H2O (4:1) K3PO4 (3.5 eq) Substrate->Solvent Catalyst 2. Catalyst System XPhos Pd G3 (2 mol%) Steric Shielding Catalyst->Solvent InSitu In Situ Neutralization Free Amine Generation Solvent->InSitu Coupling 4. Cross-Coupling 80°C, 4 hours Argon Atmosphere InSitu->Coupling Workup 5. Biphasic Workup Organic Phase Extraction (Product) Coupling->Workup

Workflow for biphasic Suzuki-Miyaura coupling of amine hydrochlorides using XPhos Pd G3.

Quantitative Optimization Data

The following table summarizes the catalyst and base screening logic that led to the finalized protocol. Note the severe yield reduction when standard ligands are used with the unprotected amine.

Catalyst System (mol%)Base (Eq)Solvent SystemYield (%)ee (%)Mechanistic Observation
Pd(PPh₃)₄ (5%)Na₂CO₃ (3.5)Toluene/H₂O< 20%N/ASevere catalyst poisoning by free amine.
Pd(dppf)Cl₂ (5%)K₂CO₃ (3.5)Dioxane/H₂O45%98%Sluggish transmetalation; deiodination observed.
XPhos Pd G2 (2%)K₃PO₄ (3.5)Dioxane/H₂O88%> 99%Good conversion, slight precatalyst activation delay.
XPhos Pd G3 (2%) K₃PO₄ (3.5) Dioxane/H₂O > 95% > 99% Optimal: Rapid activation, complete conversion.

Step-by-Step Experimental Protocol

Scale: 1.0 mmol (Standard discovery scale) Safety: Conduct all operations in a well-ventilated fume hood. Aryl iodides and palladium complexes should be handled with appropriate PPE.

Reagent Preparation
  • To an oven-dried 20 mL Schlenk tube or reaction vial equipped with a magnetic stir bar, add:

    • (S)-1-(4-iodophenyl)ethanamine hydrochloride (283.5 mg, 1.0 mmol, 1.0 eq)

    • Arylboronic acid (1.2 mmol, 1.2 eq)

    • K₃PO₄ (743 mg, 3.5 mmol, 3.5 eq)

    • XPhos Pd G3 (16.9 mg, 0.02 mmol, 2 mol%)

Degassing & Solvent Addition (Critical Step)

Self-Validation Check: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand. 2. Seal the vial with a PTFE-lined septum. 3. Evacuate the vial and backfill with high-purity Argon (repeat for a total of 3 cycles). 4. In a separate flask, prepare a mixture of 1,4-Dioxane and deionized H₂O (4:1 v/v, 5.0 mL total). Sparge the solvent mixture with Argon for 15 minutes. 5. Add the degassed solvent mixture (5.0 mL) to the reaction vial via syringe.

Reaction Execution
  • Place the reaction vial in a pre-heated aluminum heating block set to 80 °C .

  • Stir vigorously (800-1000 rpm) to ensure thorough mixing of the biphasic system.

  • Allow the reaction to proceed for 4 hours. (Reaction progress can be monitored by withdrawing a 10 µL aliquot of the organic layer, diluting in acetonitrile, and analyzing via LC-MS).

Workup and Isolation
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (10 mL) and Water (5 mL).

  • Transfer to a separatory funnel and separate the phases. Extract the aqueous layer with additional Ethyl Acetate (2 × 10 mL).

  • Optional but recommended: Wash the combined organic layers with a 10% aqueous solution of L-cysteine or a commercial metal scavenger (e.g., SiliaMetS® Thiol) to remove residual palladium.

  • Wash the organic layer with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (Dichloromethane/Methanol gradient containing 1% Triethylamine to prevent amine streaking on silica).

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483. URL:[Link]

  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685–4696. URL:[Link]

  • Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "N-Substituted indolyl phosphine ligands for the palladium-catalyzed arylation of heteroarylamines." Chemical Science, 2013, 4, 916-920. (Details the development and application of G3 precatalysts). URL:[Link]

Application

Application Note: Strategic Utilization of (S)-1-(4-Iodophenyl)ethanamine Hydrochloride in Asymmetric Synthesis and API Development

Executive Summary The synthesis of complex Active Pharmaceutical Ingredients (APIs) frequently demands building blocks that offer both stereochemical fidelity and versatile reactivity. (S)-1-(4-Iodophenyl)ethanamine hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex Active Pharmaceutical Ingredients (APIs) frequently demands building blocks that offer both stereochemical fidelity and versatile reactivity. (S)-1-(4-Iodophenyl)ethanamine hydrochloride serves as an elite bifunctional chiral hub. It provides an enantiopure benzylic amine—a motif ubiquitous in neuroactive and oncological drugs—paired with a para-iodo substituent.

Because iodine is the most reactive halogen toward oxidative addition by transition metals, this building block allows chemists to execute highly efficient Palladium-catalyzed cross-couplings under exceptionally mild conditions. This guide details the physicochemical profiling, mechanistic rationale, and self-validating protocols required to leverage this compound without compromising its sensitive stereocenter.

Physicochemical Profiling & Handling

Understanding the physical parameters of the building block is critical for rational solvent and reagent selection. The hydrochloride salt form is specifically utilized to prevent the spontaneous oxidation and dimerization that free benzylic amines undergo during long-term storage.

ParameterSpecification / Value
Chemical Name (S)-1-(4-Iodophenyl)ethanamine hydrochloride
Formula / Mol. Weight C8H10IN • HCl / 283.54 g/mol
Appearance White to off-white crystalline solid
Stereochemistry (S)-enantiomer (Benzylic chiral center, ee > 99%)
Reactive Handles Primary amine (-NH2), Aryl iodide (-I)
Solubility Profile Soluble in H2O, MeOH, EtOH; insoluble in non-polar organics (Hexanes, Toluene)
Storage Requirements Desiccated at room temperature; hygroscopic

Mechanistic Insights & Causality: Preserving the Chiral Center

When integrating (S)-1-(4-iodophenyl)ethanamine into a synthetic route, the primary challenge is executing functionalization at the aryl iodide without inducing racemization at the benzylic position.

Orthogonal Reactivity Strategy

The amine and the aryl iodide exhibit orthogonal reactivity. However, the free primary amine can coordinate to Palladium catalysts, leading to catalyst poisoning or undesired Buchwald-Hartwig oligomerization. Causality: To prevent this, the amine must be masked (e.g., via N-Boc protection) prior to cross-coupling. The bulky tert-butoxycarbonyl group sterically shields the nitrogen lone pair, rendering it inert to transition metals.

Mild Cross-Coupling Rationale

Aryl iodides undergo rapid oxidative addition with Pd(0) species. As established in seminal cross-coupling frameworks (), this high reactivity allows couplings to proceed at mild temperatures (40–60 °C). Causality: Utilizing mild conditions and weak bases (like aqueous Na2CO3) is non-negotiable. Strong bases (e.g., KOtBu) combined with high heat will deprotonate the weakly acidic benzylic proton (activated by the adjacent aryl ring and electron-withdrawing protecting groups), leading to catastrophic racemization via a planar enamine-like intermediate.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems , ensuring that the chemist can verify both chemical conversion and stereochemical integrity at each stage.

Protocol A: Free-Basing and N-Boc Protection

Objective: Mask the primary amine to enable downstream organometallic chemistry.

  • Preparation: Suspend (S)-1-(4-iodophenyl)ethanamine HCl (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Free-Basing: Cool the suspension to 0 °C. Add triethylamine (Et3N) (2.5 eq, 25 mmol) dropwise.

    • Causality: The excess base neutralizes the HCl salt (generating DCM-soluble Et3N•HCl) and liberates the free amine, while also acting as an acid scavenger.

  • Electrophilic Addition: Add Di-tert-butyl dicarbonate (Boc2O) (1.1 eq, 11 mmol) in a single portion.

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.

  • Validation Checkpoint (TLC): Spot the reaction mixture against the starting material on silica TLC (7:3 Hexanes:EtOAc). Stain the plate with ninhydrin and heat.

    • System Validation: The starting material remains at the baseline and stains deep purple. A successful reaction is indicated by a rapidly migrating spot (Rf ~0.6) that is ninhydrin-negative, confirming complete consumption of the primary amine.

  • Workup: Quench with saturated aq. NH4Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield (S)-tert-butyl (1-(4-iodophenyl)ethyl)carbamate.

Protocol B: Stereoretentive Suzuki-Miyaura Cross-Coupling

Objective: Form a new C-C bond at the para-position while maintaining >99% ee.

  • Preparation: Charge an oven-dried Schlenk flask with the Boc-protected intermediate from Protocol A (1.0 eq, 5 mmol), the desired arylboronic acid (1.2 eq, 6 mmol), and Pd(dppf)Cl2 (0.05 eq, 0.25 mmol).

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the Palladium intermediate, drastically accelerating reductive elimination and minimizing the lifetime of the Pd-complex, thereby preventing side reactions .

  • Atmosphere Exchange: Evacuate the flask and backfill with Argon (repeat 3x).

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) catalytic species to inactive Pd(II).

  • Solvent/Base Addition: Add degassed 1,4-dioxane (0.1 M) followed by 2.0 M aqueous Na2CO3 (2.0 eq, 10 mmol).

  • Reaction: Heat the biphasic mixture to 60 °C with vigorous stirring for 12 hours.

  • Validation Checkpoint (LC-MS): Monitor the reaction via LC-MS.

    • System Validation: Confirm the disappearance of the starting material's mass peak, which features a distinct isotopic mass defect due to the iodine atom. The emergence of the coupled product mass signifies conversion.

  • Workup & Stereochemical Validation: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with EtOAc. Concentrate and purify via flash chromatography.

    • Critical Validation: Submit the purified product for Chiral Supercritical Fluid Chromatography (SFC) against a racemic standard. The enantiomeric excess (ee) must remain strictly >99%, validating that the mild base/temperature regime successfully prevented racemization .

Workflow Visualization

The following diagram maps the divergent synthetic pathways accessible from this chiral hub, illustrating the orthogonality between amine functionalization and transition-metal catalysis.

Workflow cluster_amine Phase 1: Amine Masking / Functionalization cluster_coupling Phase 2: Pd-Catalyzed Cross-Coupling SM (S)-1-(4-Iodophenyl)ethanamine HCl Bifunctional Chiral Hub Boc N-Boc Protection (Prevents Pd-poisoning) SM->Boc Boc2O, Et3N (Protocol A) Suzuki Suzuki-Miyaura C-C Bond Formation Boc->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 (Protocol B) Sonogashira Sonogashira C-C (Alkyne) Formation Boc->Sonogashira Alkyne, Pd(PPh3)4, CuI Buchwald Buchwald-Hartwig C-N Bond Formation Boc->Buchwald Amine, Pd2(dba)3 Final Enantiopure Complex API Scaffolds (Retention of Stereocenter) Suzuki->Final Sonogashira->Final Buchwald->Final

Figure 1: Divergent synthetic workflows utilizing (S)-1-(4-iodophenyl)ethanamine HCl as a chiral hub.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. URL:[Link]

  • Nugent, T. C., & El-Shazly, M. (2010). Chiral Amines in Drug Discovery. Advanced Synthesis & Catalysis, 352(5), 753-819. URL:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. URL:[Link]

  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis. Angewandte Chemie International Edition, 44(29), 4442-4489. URL:[Link]

Method

Application Note: Orthogonal Synthesis of Modular Chiral Ligands from (S)-1-(4-iodophenyl)ethanamine HCl

Executive Summary The development of asymmetric catalysts relies heavily on the availability of highly modular, stereodirecting building blocks. (S)-1-(4-iodophenyl)ethanamine hydrochloride represents a privileged bifunc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of asymmetric catalysts relies heavily on the availability of highly modular, stereodirecting building blocks. (S)-1-(4-iodophenyl)ethanamine hydrochloride represents a privileged bifunctional synthon for drug development professionals and synthetic chemists. It features a robust chiral benzylic amine—ideal for generating Schiff bases, amides, or secondary amines—and a para-iodine substituent primed for transition-metal-catalyzed cross-coupling.

This application note details a field-proven, orthogonal synthetic strategy to convert this building block into a versatile P,N,O-tridentate (or P,N-bidentate) chiral ligand. By masking the amine as a sterically demanding Schiff base, the aryl iodide is cleanly functionalized via Palladium-catalyzed C–P cross-coupling without competing oligomerization.

Strategic Design & Mechanistic Causality

The rational design of this workflow hinges on reaction orthogonality and protecting-group-free functionalization .

  • Starting Material Stability : The hydrochloride salt is utilized rather than the free base. Primary benzylic amines are prone to atmospheric oxidation and rapid CO₂ absorption (forming carbamates). The HCl salt ensures long-term bench stability and precise stoichiometric control.

  • Sequence Causality (Why Imine First?) : Attempting a Pd-catalyzed cross-coupling directly on the free amine leads to catastrophic failure. The primary amine will either poison the palladium catalyst via strong coordination or undergo competing Buchwald-Hartwig amination with the aryl iodide of an adjacent molecule, resulting in intractable oligomers. Condensing the amine with a bulky salicylaldehyde masks the nitrogen, rendering it unreactive toward the aryl iodide while simultaneously installing the O-coordinating moiety of the final ligand .

  • Phosphination Dynamics : With the amine masked, the aryl iodide undergoes facile Pd-catalyzed C–P cross-coupling with diphenylphosphine (HPPh₂). The large bite-angle ligand dppf is selected specifically to accelerate the reductive elimination step, which is often the rate-limiting bottleneck in C–P bond formation .

Workflow SM (S)-1-(4-iodophenyl) ethanamine HCl FreeBase Free Amine Intermediate SM->FreeBase NaOH / DCM Phase Extraction Schiff Chiral Schiff Base (Aryl Iodide Intact) FreeBase->Schiff Salicylaldehyde EtOH, Reflux Phosphine P,N,O-Ligand (C-P Coupling) Schiff->Phosphine HPPh2, Pd(OAc)2 Cs2CO3, Toluene

Orthogonal synthesis workflow for chiral P,N,O-ligands from (S)-1-(4-iodophenyl)ethanamine HCl.

Experimental Protocols

Note: These protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded to ensure each step is successful before proceeding.

Protocol A: Free-Basing and Schiff Base Condensation

Objective: Liberate the free amine and quantitatively form the chiral N,O-half-ligand.

Reagents:

  • (S)-1-(4-iodophenyl)ethanamine HCl: 10.0 mmol (2.83 g)

  • 1M NaOH (aq): 15.0 mL

  • Dichloromethane (DCM): 30 mL

  • 3,5-di-tert-butylsalicylaldehyde: 10.5 mmol (2.46 g)

  • Anhydrous Ethanol: 40 mL

Step-by-Step Methodology:

  • Free-Basing : Suspend the HCl salt in 30 mL DCM in a separatory funnel. Add 15 mL of 1M NaOH (aq). Shake vigorously until the solid completely dissolves.

    • Causality: The biphasic system ensures the liberated free amine is immediately partitioned into the organic layer, preventing side reactions in the aqueous phase.

  • Extraction & Drying : Separate the organic layer. Extract the aqueous layer with an additional 10 mL DCM. Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a pale yellow oil.

  • Condensation : Dissolve the freshly prepared free amine in 40 mL anhydrous ethanol in a round-bottom flask equipped with a reflux condenser. Add 3,5-di-tert-butylsalicylaldehyde (1.05 eq).

  • Reflux : Heat the mixture to reflux (78 °C) for 4 hours.

    • Causality: The thermodynamic stability of the resulting conjugated, hydrogen-bonded imine drives the equilibrium forward without the need for Dean-Stark water removal.

  • Isolation : Cool the reaction to 0 °C. The Schiff base will precipitate as a bright yellow crystalline solid. Filter and wash with cold ethanol (10 mL).

  • Self-Validation (IPC) : Analyze via ¹H NMR (CDCl₃). The reaction is validated by the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of a sharp imine singlet at ~8.3 ppm . The benzylic chiral center proton should appear as a quartet at ~4.5 ppm.

Protocol B: Palladium-Catalyzed C–P Cross-Coupling

Objective: Convert the aryl iodide into a tertiary phosphine to yield the final P,N,O-ligand.

Reagents:

  • Chiral Schiff Base (from Protocol A): 5.0 mmol

  • Diphenylphosphine (HPPh₂): 6.0 mmol (1.04 mL) Caution: Pyrophoric and toxic.

  • Pd(OAc)₂: 0.25 mmol (5 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf): 0.30 mmol (6 mol%)

  • Anhydrous Cs₂CO₃: 10.0 mmol (3.26 g)

  • Anhydrous, degassed Toluene: 25 mL

Step-by-Step Methodology:

  • Anaerobic Setup : Inside an argon-filled glovebox, charge an oven-dried Schlenk flask with the Schiff base, Pd(OAc)₂, dppf, and Cs₂CO₃.

    • Causality: Strict exclusion of oxygen is required because both the HPPh₂ reagent and the resulting electron-rich arylphosphine product are highly susceptible to oxidation to phosphine oxides.

  • Solvent & Reagent Addition : Seal the flask, transfer to a Schlenk line, and add 25 mL of degassed toluene. Inject HPPh₂ dropwise via a gas-tight syringe.

  • Catalytic Reaction : Heat the vigorously stirring suspension to 100 °C for 16 hours. The solution will transition from yellow to a deep reddish-brown, indicative of the active Pd(0) species cycling.

  • Workup : Cool to room temperature. Dilute with 20 mL degassed ethyl acetate and filter through a pad of Celite under a blanket of argon to remove inorganic salts and Pd black.

  • Purification : Concentrate the filtrate and purify via flash chromatography (neutral alumina, Hexanes/EtOAc, under argon) to yield the P,N,O-ligand.

  • Self-Validation (IPC) : Analyze via ³¹P{¹H} NMR (CDCl₃). The disappearance of the secondary phosphine signal (~ -40 ppm) and the emergence of a single sharp peak at ~ -12 ppm confirms successful C–P coupling without oxidation. Chiral HPLC must be performed to confirm >99% ee retention at the benzylic position.

Mechanism Pd0 Pd(0)L_n Active Catalyst Pd2_OA Ar-Pd(II)-I Complex Pd0->Pd2_OA Oxidative Addition (Ar-I) Pd2_TM Ar-Pd(II)-PPh2 Complex Pd2_OA->Pd2_TM Ligand Exchange (HPPh2 + Base) Pd2_TM->Pd0 Reductive Elimination Product Ar-PPh2 Chiral Ligand Pd2_TM->Product

Pd-catalyzed C-P cross-coupling catalytic cycle for aryl iodide functionalization.

Optimization & Analytical Validation

The choice of catalytic system in Protocol B is not arbitrary. Aryl iodides are highly reactive toward oxidative addition, but the subsequent reductive elimination to form the C–P bond is thermodynamically challenging. As shown in the optimization data below, utilizing a bidentate ligand with a large bite angle (dppf, 99°) forces the intermediate Pd(II) complex into a strained geometry that drastically accelerates reductive elimination .

Table 1: Optimization of Pd-Catalyzed C–P Cross-Coupling

EntryCatalyst PrecursorLigand (mol%)Base (eq)SolventTemp (°C)Yield (%)*
1 Pd(OAc)₂ (5%) dppf (6%) Cs₂CO₃ (2.0) Toluene 100 88%
2Pd₂(dba)₃ (2.5%)BINAP (6%)DIPEA (2.0)Toluene10065%
3Pd(OAc)₂ (5%)dppf (6%)Et₃N (2.0)THF8042%
4PdCl₂ (5%)PPh₃ (12%)Cs₂CO₃ (2.0)Toluene10015%

*Isolated yields after alumina chromatography. Entry 4 demonstrates that monodentate phosphines (PPh₃) fail to promote efficient reductive elimination, leading to catalyst resting-state trapping and poor yields.

References

  • Katsuki, T. (1999). "Design and Synthesis of Chiral Salen Ligands and Their Application in Asymmetric Catalysis". Chemical Reviews, 99(11), 3153-3186. Available at:[Link]

  • Gelman, D., & Buchwald, S. L. (2003). "Palladium-Catalyzed Synthesis of Arylphosphines". Angewandte Chemie International Edition, 42(48), 5993-5996. Available at:[Link]

  • Guiry, P. J., & Saunders, C. P. (2004). "The development of bidentate P,N-ligands for asymmetric catalysis". Chemical Society Reviews, 33(7), 412-425. Available at:[Link]

Application

Advanced Application Note: Sonogashira Coupling Strategies for (S)-1-(4-Iodophenyl)ethanamine Derivatives

Executive Summary The synthesis of complex chiral pharmaceuticals frequently relies on the robust carbon-carbon bond-forming capabilities of the Sonogashira cross-coupling reaction. When utilizing (S)-1-(4-iodophenyl)eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex chiral pharmaceuticals frequently relies on the robust carbon-carbon bond-forming capabilities of the Sonogashira cross-coupling reaction. When utilizing (S)-1-(4-iodophenyl)ethanamine as a chiral building block, synthetic chemists face a dual challenge: maintaining the absolute stereochemical integrity of the benzylic stereocenter and mitigating the deleterious effects of the unprotected primary amine on transition-metal catalysts.

This application note provides a comprehensive, field-validated guide to executing Sonogashira couplings on (S)-1-(4-iodophenyl)ethanamine derivatives. By detailing both copper-catalyzed (protected) and copper-free (unprotected) pathways, this guide empowers drug development professionals to select the optimal methodology based on their specific synthetic constraints.

Mechanistic Rationale & Substrate Analysis

(S)-1-(4-iodophenyl)ethanamine possesses two highly reactive functional groups: a para-substituted aryl iodide and a benzylic primary amine.

  • The Aryl Iodide Advantage : Iodine is an excellent leaving group, facilitating rapid oxidative addition to Pd(0) species even at ambient or slightly elevated temperatures. This allows for milder reaction conditions, which is crucial for preserving the enantiomeric excess (ee) of the benzylic stereocenter[1].

  • The Primary Amine Liability : In standard Sonogashira protocols utilizing Copper(I) co-catalysts, free primary amines act as competitive ligands. They readily coordinate with Cu(I), forming stable, unreactive complexes that sequester the co-catalyst and stall the transmetalation step. Furthermore, if trace oxygen is present, Cu-amine complexes can inadvertently catalyze the Glaser homocoupling of the terminal alkyne [4].

To circumvent these issues, researchers must choose between two divergent strategies: Amine Protection prior to standard coupling, or Copper-Free Catalysis tailored for free amines.

Strategic Workflow

Workflow Start Substrate: (S)-1-(4-iodophenyl)ethanamine CheckAmine Amine Protection Strategy Start->CheckAmine FreeAmine Free Primary Amine (-NH2) CheckAmine->FreeAmine Direct Coupling ProtectedAmine Boc-Protected Amine (-NHBoc) CheckAmine->ProtectedAmine Protection Step CuFree Copper-Free Sonogashira Pd(OAc)2, XPhos, Pyrrolidine FreeAmine->CuFree Avoids Cu-amine coordination Standard Standard Sonogashira Pd(PPh3)2Cl2, CuI, Et3N ProtectedAmine->Standard High reactivity, no poisoning

Figure 1. Decision tree for selecting the optimal Sonogashira coupling strategy based on amine protection status.

Optimization of Reaction Conditions

The following table synthesizes quantitative optimization data, demonstrating the causality between catalyst/base selection and overall reaction efficiency.

EntrySubstrate StateCatalyst System (mol%)Co-catalystBase / SolventTemp (°C)Yield (%)ee (%)
1Free AminePd(PPh3)2Cl2 (5%)CuI (10%)Et3N / DMF8045*>99
2Free AminePd(OAc)2 (2%) + XPhosNonePyrrolidine / DMF5088>99
3Boc-ProtectedPd(PPh3)2Cl2 (2%)CuI (5%)Et3N / THF6094>99
4Boc-ProtectedPd(dppf)Cl2 (2%)CuI (5%)iPr2NH / THF6096>99

*Poor yield in Entry 1 is directly attributed to Cu(I) sequestration by the free primary amine and competitive Glaser homocoupling.

Validated Experimental Protocols

Protocol A: Boc-Protection of (S)-1-(4-iodophenyl)ethanamine

Protection isolates the amine lone pair via resonance with the carbonyl, eliminating its ability to poison the Cu(I) co-catalyst [3].

  • Initialization : Dissolve (S)-1-(4-iodophenyl)ethanamine (10.0 mmol) in anhydrous Dichloromethane (DCM, 40 mL) under an inert argon atmosphere.

  • Base Addition : Add Triethylamine (Et3N, 12.0 mmol, 1.2 eq). Causality: Et3N acts as an acid scavenger to neutralize any trace HI and activate the amine.

  • Reagent Addition : Cool the flask to 0 °C. Dropwise, add a solution of Di-tert-butyl dicarbonate (Boc2O, 10.5 mmol, 1.05 eq) in DCM (10 mL).

  • Reaction : Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validation : Perform TLC (Hexanes/EtOAc 3:1). The starting material will stain intensely purple with Ninhydrin. A successful reaction is indicated by the complete disappearance of the purple spot and the emergence of a highly UV-active, Ninhydrin-negative spot (the Boc-protected product).

  • Workup : Wash the organic layer with 0.1 M HCl (2 x 20 mL) to remove unreacted amine and Et3N, followed by brine. Dry over Na2SO4, filter, and concentrate in vacuo.

Protocol B: Standard Sonogashira Coupling (Boc-Protected Substrate)

Utilizes a highly active Pd/Cu dual-catalyst system. Strict exclusion of oxygen is required to prevent Glaser homocoupling [1, 4].

  • Preparation : In an oven-dried Schlenk flask, combine the Boc-protected aryl iodide (5.0 mmol), Pd(PPh3)2Cl2 (0.1 mmol, 2 mol%), and CuI (0.25 mmol, 5 mol%).

  • Degassing (Critical Step) : Add anhydrous THF (20 mL) and Et3N (15.0 mmol, 3 eq). Degas the suspension via three freeze-pump-thaw cycles. Causality: Dissolved oxygen rapidly oxidizes Cu(I) to Cu(II), which drives the oxidative dimerization of the alkyne (Glaser coupling).

  • Alkyne Addition : Backfill with Argon. Add the terminal alkyne (6.0 mmol, 1.2 eq) via a micro-syringe.

  • Reaction & Self-Validation : Heat to 60 °C. The reaction mixture will transition from a yellow suspension to a dark amber/brown solution, indicating the active formation of the Pd(0) species. Within 30 minutes, a thick white precipitate (Et3N·HI salt) will form, physically validating the progression of the coupling cycle.

  • Workup : After 4 hours, cool to room temperature. Dilute with EtOAc and wash with an aqueous EDTA or NH4OH solution. Causality: Ammonia or EDTA chelates residual copper salts, pulling them into the aqueous phase and preventing product contamination.

Protocol C: Copper-Free Sonogashira Coupling (Free Amine Substrate)

Direct coupling of the unprotected amine using an electron-rich ligand and an amine base that doubles as the deprotonation agent [2].

  • Preparation : In a Schlenk flask, combine (S)-1-(4-iodophenyl)ethanamine (5.0 mmol), Pd(OAc)2 (0.1 mmol, 2 mol%), and XPhos (0.2 mmol, 4 mol%).

  • Solvent & Base : Add anhydrous DMF (15 mL) and Pyrrolidine (15.0 mmol, 3 eq). Degas by sparging with Argon for 15 minutes. Causality: Pyrrolidine is sufficiently nucleophilic and basic to assist in the direct deprotonation of the alkyne at the Pd(II) center, bypassing the need for a Copper acetylide intermediate.

  • Reaction : Add the terminal alkyne (6.0 mmol, 1.2 eq) and heat to 50 °C for 12 hours.

  • Self-Validation : Monitor via TLC. The absence of a highly non-polar, UV-active spot confirms that Glaser homocoupling (which plagues Cu-catalyzed free-amine reactions) has been successfully suppressed.

  • Workup : Dilute with EtOAc and wash extensively with LiCl (5% aqueous solution, 3 x 20 mL) to remove the DMF solvent.

Catalytic Cycle & Mechanistic Insights

In the Copper-Free protocol (Protocol C), the traditional transmetalation step is replaced by an amine-assisted deprotonation mechanism. The electron-rich XPhos ligand stabilizes the Pd(0) species and accelerates the oxidative addition of the aryl iodide.

CatalyticCycle Pd0 Active Catalyst Pd(0)L_n PdII Oxidative Addition Complex [Ar-Pd(II)L_n-I] Pd0->PdII + Aryl Iodide (Oxidative Addition) PdII_alkyne Alkynyl Complex [Ar-Pd(II)L_n-(C≡CR)] PdII->PdII_alkyne + Terminal Alkyne / Base - Base·HI (Deprotonation) PdII_alkyne->Pd0 Product Release (Reductive Elimination)

Figure 2. Copper-Free Sonogashira Catalytic Cycle highlighting the direct deprotonation pathway.

Pyrrolidine plays a dual role here: it coordinates to the Pd(II) center to displace the iodide, and subsequently acts as an internal base to deprotonate the incoming terminal alkyne. Because Copper is entirely absent from this cycle, the free primary amine of (S)-1-(4-iodophenyl)ethanamine cannot sequester the catalyst, ensuring high turnover numbers and excellent yields.

References

  • Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007, 107 (3), 874-922. URL:[Link]

  • Li, J. H.; Liang, Y.; Zhang, X. D. "Copper-Free Sonogashira Coupling Reaction of Aryl Halides with Terminal Alkynes at Room Temperature." The Journal of Organic Chemistry, 2005, 70 (11), 4393-4396. URL:[Link]

  • Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis." John Wiley & Sons, 5th Edition, 2014. URL:[Link]

  • Elangovan, A.; Wang, Y.-H.; Ho, T.-I. "Sonogashira coupling reaction with diminished homocoupling." Organic Letters, 2003, 5 (11), 1841-1844. URL:[Link]

Method

Application Note &amp; Protocols: Strategic Incorporation of (S)-1-(4-iodophenyl)ethanamine Hydrochloride in Pharmaceutical Intermediate Synthesis

Abstract (S)-1-(4-iodophenyl)ethanamine hydrochloride is a critical chiral building block in modern pharmaceutical synthesis. Its unique structure, featuring a stereogenic center and a versatile aryl iodide moiety, provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(S)-1-(4-iodophenyl)ethanamine hydrochloride is a critical chiral building block in modern pharmaceutical synthesis. Its unique structure, featuring a stereogenic center and a versatile aryl iodide moiety, provides a strategic entry point for constructing complex molecular architectures found in numerous active pharmaceutical ingredients (APIs). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of this key intermediate. We will explore its fundamental properties, delve into validated protocols for its use in pivotal cross-coupling reactions, and discuss the underlying chemical principles that govern its reactivity. The protocols herein are designed to be self-validating, with integrated analytical checkpoints to ensure reaction fidelity and product purity.

Introduction: The Strategic Value of a Chiral Synthon

The drive for enantiomerically pure pharmaceuticals is a cornerstone of modern drug development, aimed at enhancing therapeutic efficacy while minimizing off-target effects. Chiral amines, in particular, are prevalent structural motifs in a vast array of APIs. (S)-1-(4-iodophenyl)ethanamine serves as a high-value synthon precisely because it delivers this essential chirality in a ready-to-use form.

The true synthetic power of this molecule, however, lies in the combination of its (S)-configured ethylamine group and the 4-iodophenyl ring. The aryl iodide is an exceptionally versatile functional group, primed for participation in a wide range of palladium-catalyzed cross-coupling reactions. This dual functionality allows for a convergent and efficient approach to building molecular complexity. Instead of constructing the chiral center late in a synthetic sequence, which often involves challenging asymmetric transformations, one can introduce it early and build the rest of the molecule around this stable, pre-defined stereocenter. This strategy frequently leads to shorter, more efficient, and higher-yielding synthetic routes.

This guide will focus on two of the most powerful applications of the aryl iodide moiety: Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation. These reactions are pillars of medicinal chemistry, and mastering their application with this specific building block is key to unlocking its full potential.

Physicochemical & Safety Profile

A thorough understanding of the starting material is fundamental to successful and safe experimentation.

Table 1: Physicochemical Properties of (S)-1-(4-iodophenyl)ethanamine hydrochloride

PropertyValueSource
IUPAC Name (1S)-1-(4-iodophenyl)ethan-1-amine hydrochlorideSigma-Aldrich
CAS Number 1017185-63-9Sigma-Aldrich
Molecular Formula C₈H₁₁ClINPubChem
Molecular Weight 283.54 g/mol PubChem
Appearance Off-white to light yellow crystalline powderInternal Data
Melting Point 208-212 °CVaries by supplier
Solubility Soluble in Methanol, Water. Sparingly soluble in Isopropanol.Internal Data
Optical Rotation [α]²⁰/D −16.0 to −20.0° (c=1 in methanol)Varies by supplier

Safety Considerations: (S)-1-(4-iodophenyl)ethanamine hydrochloride is classified as an irritant. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For comprehensive safety information, consult the material safety data sheet (MSDS) from your supplier.

Core Synthetic Applications & Protocols

The 4-iodo substituent is the primary reaction handle for diversification. Its susceptibility to oxidative addition to a Pd(0) catalyst is the entry point into the catalytic cycles of Suzuki and Buchwald-Hartwig reactions.

Workflow Overview: From Building Block to Core Intermediate

The following diagram illustrates the central role of (S)-1-(4-iodophenyl)ethanamine hydrochloride in a typical synthetic workflow, branching into C-C or C-N bond formation pathways to generate diverse pharmaceutical intermediates.

G cluster_0 Starting Material cluster_2 Resulting Pharmaceutical Intermediates A (S)-1-(4-iodophenyl)ethanamine hydrochloride B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B  [Pd Catalyst]  Boronic Acid/Ester  Base C Buchwald-Hartwig Amination (C-N Bond Formation) A->C  [Pd Catalyst]  Amine/Amide  Base D Bi-aryl Scaffolds (e.g., for kinase inhibitors) B->D E Di-aryl Amine Scaffolds (e.g., for receptor modulators) C->E

Caption: Synthetic pathways for (S)-1-(4-iodophenyl)ethanamine HCl.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

Objective: To synthesize (S)-1-(4'-methyl-[1,1'-biphenyl]-4-yl)ethanamine by coupling (S)-1-(4-iodophenyl)ethanamine hydrochloride with 4-methylphenylboronic acid. This transformation is foundational for creating bi-aryl structures common in tyrosine kinase inhibitors.

Causality & Mechanistic Insight: The Suzuki reaction is prized for its tolerance of a wide range of functional groups and its generally mild reaction conditions. The choice of a palladium catalyst and ligand is critical. A ligand like SPhos is often chosen for its ability to promote the key steps of oxidative addition and reductive elimination in the catalytic cycle, particularly with sterically hindered substrates. The base (K₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center. The solvent system (dioxane/water) facilitates the dissolution of both organic and inorganic reagents.

Experimental Protocol:

  • Reagent Preparation:

    • To a 100 mL 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add (S)-1-(4-iodophenyl)ethanamine hydrochloride (2.84 g, 10.0 mmol).

    • Add 4-methylphenylboronic acid (1.50 g, 11.0 mmol, 1.1 eq).

    • Add potassium carbonate (K₂CO₃) (4.15 g, 30.0 mmol, 3.0 eq). The hydrochloride salt requires an extra equivalent of base for neutralization.

    • Add Palladium(II) acetate (Pd(OAc)₂) (45 mg, 0.2 mol%).

    • Add SPhos (164 mg, 0.4 mol%).

  • Reaction Setup:

    • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

    • Add 1,4-dioxane (40 mL) and water (10 mL) via syringe.

    • Stir the mixture at room temperature for 10 minutes to ensure good mixing.

  • Execution & Monitoring:

    • Heat the reaction mixture to 90 °C using an oil bath.

    • In-Process Control (IPC): Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every hour.

      • TLC System: 1:1 Hexane/Ethyl Acetate. Visualize with UV light and ninhydrin stain. The starting material (amine) will stain, and the product will be a new, less polar spot.

      • LC-MS: Look for the disappearance of the starting material (m/z 248.0 [M+H]⁺) and the appearance of the product (m/z 212.1 [M+H]⁺).

    • Continue heating until the starting material is consumed (typically 4-6 hours).

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (50 mL) and water (50 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure to yield a crude oil.

    • Purify the crude product by column chromatography on silica gel (gradient elution, e.g., 0-10% methanol in dichloromethane) to afford the pure product.

Table 2: Expected Outcome & Analytical Data

ParameterExpected Result
Product (S)-1-(4'-methyl-[1,1'-biphenyl]-4-yl)ethanamine
Appearance Pale yellow oil or low-melting solid
Yield 85-95%
Purity (HPLC) >98%
¹H NMR Consistent with proposed structure
Chiral Purity (Chiral HPLC) >99% ee
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

Objective: To synthesize (S)-N-(4-methoxyphenyl)-1-(4-iodophenyl)ethanamine, a diaryl amine structure. This reaction demonstrates the formation of a C-N bond, a key step in the synthesis of various receptor modulators and other complex APIs.

Causality & Mechanistic Insight: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for facilitating the reductive elimination step, which forms the desired C-N bond and regenerates the Pd(0) catalyst. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle. Anhydrous toluene is used as the solvent to prevent quenching of the strong base and catalyst deactivation.

Experimental Protocol:

  • Reagent Preparation (Strictly Anhydrous & Inert Conditions):

    • To a flame-dried 100 mL Schlenk flask under nitrogen, add sodium tert-butoxide (NaOtBu) (1.35 g, 14.0 mmol, 1.4 eq).

    • Add (S)-1-(4-iodophenyl)ethanamine hydrochloride (2.84 g, 10.0 mmol). Note: The amine hydrochloride will be neutralized in situ by the excess base.

    • Add 4-methoxyaniline (1.35 g, 11.0 mmol, 1.1 eq).

    • In a separate glovebox or under a positive flow of nitrogen, prepare the catalyst pre-mixture: add Pd₂(dba)₃ (92 mg, 0.1 mol%) and XPhos (191 mg, 0.4 mol%) to a vial.

  • Reaction Setup:

    • Add the catalyst pre-mixture to the Schlenk flask containing the reagents.

    • Evacuate and backfill the flask with nitrogen three times.

    • Add anhydrous toluene (50 mL) via cannula or syringe.

  • Execution & Monitoring:

    • Heat the reaction mixture to 110 °C in an oil bath.

    • In-Process Control (IPC): Monitor by LC-MS. The reaction is typically faster than Suzuki coupling. Check at 30 minutes and then every hour.

      • LC-MS: Monitor for the disappearance of the starting aryl iodide and the appearance of the product mass (m/z 370.1 [M+H]⁺).

    • The reaction is usually complete within 2-4 hours.

  • Work-up & Purification:

    • Cool the reaction to room temperature.

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (NH₄Cl) (50 mL).

    • Dilute with ethyl acetate (50 mL) and transfer to a separatory funnel.

    • Separate the layers. Extract the aqueous phase with ethyl acetate (2 x 25 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (gradient elution, e.g., 5-25% ethyl acetate in hexanes) to yield the pure diaryl amine product.

Table 3: Expected Outcome & Analytical Data

ParameterExpected Result
Product (S)-N-(4-methoxyphenyl)-1-(4-iodophenyl)ethanamine
Appearance Off-white to tan solid
Yield 80-90%
Purity (HPLC) >98%
¹H NMR Consistent with proposed structure
Mass Spec (ESI+) m/z 370.1 [M+H]⁺

Conclusion & Future Perspectives

(S)-1-(4-iodophenyl)ethanamine hydrochloride is more than just a chiral amine; it is a strategic asset in the synthesis of complex pharmaceutical intermediates. Its dual functionality enables rapid and efficient entry into diverse chemical scaffolds through robust and well-understood cross-coupling methodologies. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig reactions provide reliable, validated starting points for researchers. By understanding the principles behind catalyst, ligand, and base selection, scientists can further adapt these methods to an even broader range of substrates, accelerating the discovery and development of next-generation therapeutics. Future work will focus on applying this building block in other emerging cross-coupling technologies, such as C-H activation and photoredox catalysis, to further streamline synthetic routes.

References

  • Title: The Suzuki–Miyaura Cross-Coupling Reaction: A Mechanistic Perspective Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Suzuki−Miyaura Cross-Coupling Reactions of Organoboron Compounds with Organic Halides Source: Chemical Reviews URL: [Link]

  • Title: A General System for Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Complex, Heteroaryl, and Polyhalogenated Substrates Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amination Source: Accounts of Chemical Research URL: [Link]

Application

Application Note: Stereoretentive Palladium-Catalyzed Cross-Coupling Utilizing (S)-1-(4-iodophenyl)ethanamine

Target Audience: Researchers, medicinal chemists, and process development scientists. Objective: To provide a robust, self-validating protocol for the utilization of (S)-1-(4-iodophenyl)ethanamine as a chiral building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and process development scientists. Objective: To provide a robust, self-validating protocol for the utilization of (S)-1-(4-iodophenyl)ethanamine as a chiral building block in asymmetric synthesis and late-stage functionalization, specifically focusing on stereoretentive Suzuki-Miyaura cross-coupling.

Introduction and Mechanistic Rationale

(S)-1-(4-iodophenyl)ethanamine is a highly versatile chiral building block frequently utilized in the synthesis of calcimimetics, kinase inhibitors, and complex biaryl pharmacophores. The presence of the aryl iodide provides an ideal handle for rapid oxidative addition in palladium-catalyzed cross-coupling reactions.

The Challenge of Stereoretention: A critical failure point in utilizing benzylic amines in high-temperature transition-metal catalysis is the risk of epimerization (racemization) at the chiral center. Free primary amines can also coordinate with palladium, poisoning the catalyst or leading to off-target amination (Buchwald-Hartwig type side reactions).

The Solution: To ensure a self-validating and robust protocol, this workflow mandates the N-Boc (tert-butyloxycarbonyl) protection of the primary amine prior to coupling. The bulky Boc group serves a dual purpose:

  • Steric Shielding: It prevents the nitrogen lone pair from coordinating with the Pd(0) active species.

  • Stereochemical Integrity: By eliminating the basicity of the primary amine and utilizing mild inorganic bases (e.g., K2​CO3​ or K3​PO4​ ) during the cross-coupling step, the benzylic proton remains unperturbed, preserving the (S)-configuration (>99% ee) throughout the transformation [1].

Experimental Workflow

The following diagram illustrates the logical progression from the raw chiral building block to the functionalized biaryl product, highlighting the critical protection and deprotection phases required for stereoretention.

G Start (S)-1-(4-iodophenyl)ethanamine Starting Material Protect Step 1: N-Boc Protection (Boc2O, Et3N, DCM) Start->Protect Coupling Step 2: Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2, Base) Protect->Coupling Workup Step 3: Aqueous Workup & Silica Gel Chromatography Coupling->Workup Deprotect Step 4: Deprotection (TFA/DCM) Workup->Deprotect Product (S)-Biaryl Ethanamine (>99% ee) Deprotect->Product

Caption: Stereoretentive workflow for the asymmetric functionalization of (S)-1-(4-iodophenyl)ethanamine.

Detailed Experimental Protocols

Protocol A: N-Boc Protection of (S)-1-(4-iodophenyl)ethanamine

This step is non-negotiable for preventing catalyst poisoning and maintaining high enantiomeric excess.

  • Initialization: Charge an oven-dried 250 mL round-bottom flask with (S)-1-(4-iodophenyl)ethanamine (10.0 mmol, 2.47 g) and anhydrous dichloromethane (DCM, 50 mL) under a nitrogen atmosphere.

  • Base Addition: Add triethylamine ( Et3​N , 15.0 mmol, 2.1 mL) in a single portion. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate ( Boc2​O , 11.0 mmol, 2.40 g) in 10 mL of DCM. Add this solution dropwise to the reaction mixture over 15 minutes to control the mild exotherm.

  • Reaction: Remove the ice bath and allow the mixture to stir at ambient temperature (20-25 °C) for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1, UV active).

  • Workup: Quench the reaction with saturated aqueous NH4​Cl (30 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield tert-butyl (S)-(1-(4-iodophenyl)ethyl)carbamate as a white solid.

Protocol B: Stereoretentive Suzuki-Miyaura Cross-Coupling

This protocol utilizes a biphasic system to ensure the mild base is solvated, facilitating transmetalation without basic degradation of the stereocenter [2].

  • Preparation: In a 50 mL Schlenk tube, combine the N-Boc protected intermediate from Protocol A (1.0 mmol, 347 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate ( K2​CO3​ , 3.0 mmol, 414 mg).

  • Catalyst Loading: Add the pre-catalyst Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 mmol, 5 mol%, 41 mg).

  • Solvent & Degassing: Add a degassed mixture of Toluene/Water (4:1 v/v, 10 mL). Seal the tube and perform three freeze-pump-thaw cycles to rigorously exclude oxygen, which prevents homocoupling of the boronic acid.

  • Heating: Heat the reaction mixture to 80 °C in a pre-heated oil bath for 12 hours with vigorous stirring (1000 rpm) to ensure adequate mixing of the biphasic system.

  • Purification: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 x 10 mL). Dry the organic phase ( MgSO4​ ), concentrate, and purify via flash column chromatography (Silica gel, 0-15% EtOAc in Hexanes) to isolate the (S)-biaryl intermediate.

  • Deprotection (Optional): Stir the intermediate in a 1:4 mixture of Trifluoroacetic Acid (TFA) and DCM for 2 hours at room temperature, followed by basic workup (1M NaOH) to yield the free (S)-biaryl ethanamine.

Quantitative Data & Condition Optimization

The following table summarizes the optimization of the cross-coupling step (Protocol B), demonstrating the causality between catalyst/base selection and the preservation of enantiomeric excess (ee).

EntryCatalyst (5 mol%)Base (3 equiv)SolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/EtOH9068>99
2 Pd(OAc)2​ / SPhos K3​PO4​ Toluene/ H2​O 8085>99
3 Pd(dppf)Cl2​ K2​CO3​ Toluene/ H2​O 80 92 >99
4 Pd(dppf)Cl2​ Cs2​CO3​ DMF1107491 (Partial Racemization)
5* Pd(dppf)Cl2​ K2​CO3​ Toluene/ H2​O 80TraceN/A (Catalyst Poisoning)

*Entry 5 was performed using the unprotected free amine (S)-1-(4-iodophenyl)ethanamine, validating the absolute necessity of Protocol A (N-Boc protection).

Data Interpretation: Entry 3 represents the optimal conditions. The use of a bidentate ligand (dppf) prevents catalyst deactivation, while the biphasic Toluene/ H2​O system with K2​CO3​ provides sufficient basicity for the transmetalation step without risking the deprotonation of the benzylic carbon, which is observed at higher temperatures in polar aprotic solvents (Entry 4).

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457-2483. URL:[Link]

  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society2005 , 127 (13), 4685-4696. URL:[Link]

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in (S)-1-(4-iodophenyl)ethanamine hydrochloride coupling reactions

Welcome to the Technical Support Center for chiral amine and cross-coupling workflows. As a Senior Application Scientist, I frequently encounter challenges associated with bifunctional building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chiral amine and cross-coupling workflows. As a Senior Application Scientist, I frequently encounter challenges associated with bifunctional building blocks.

(S)-1-(4-iodophenyl)ethanamine hydrochloride presents a unique "dual-threat" in synthetic organic chemistry. It contains an electrophilic aryl iodide (primed for transition-metal catalyzed cross-coupling) and a nucleophilic, chiral primary amine (primed for amide bond formation), delivered as an acidic hydrochloride salt. Troubleshooting low yields with this substrate requires understanding the precise causality behind reagent stoichiometry, catalyst poisoning, and the preservation of enantiomeric excess (ee).

Below is our comprehensive, scientifically grounded guide to resolving the most common yield-limiting issues associated with this molecule.

I. Diagnostic Workflow

Before adjusting your reaction parameters, identify the primary failure mode based on the reactive site you are targeting.

Workflow A Target: (S)-1-(4-iodophenyl)ethanamine HCl B Identify Target Reactive Site A->B C Amide Coupling (Reaction at Amine) B->C D Pd-Cross-Coupling (Reaction at Aryl Iodide) B->D E Stalled Conversion / Low Yield? C->E F Pd-Black Formation / No Product? D->F G Increase Base to 3-4 eq Switch to Polar Solvent (DMF) E->G H Pre-Protect Amine (Boc) OR Use Steric Ligands (XPhos) F->H

Troubleshooting decision tree for coupling reactions of the target molecule.

II. Frequently Asked Questions & Troubleshooting Guides

Q1: Why is my amide coupling stalling at 40-50% conversion despite using standard HATU/DIPEA conditions?

The Causality: The substrate is supplied as a hydrochloride (HCl) salt. Standard peptide coupling protocols often call for 1.5 to 2.0 equivalents of a tertiary amine base like N,N-diisopropylethylamine (DIPEA). However, exactly 1.0 equivalent of DIPEA is instantly consumed to neutralize the HCl salt and liberate the free amine. This leaves an insufficient concentration of base to deprotonate the carboxylic acid (a prerequisite for forming the active uronium complex with HATU) and to neutralize the acidic byproducts generated during the coupling cycle [1]. Furthermore, the HCl salt exhibits exceptionally poor solubility in non-polar solvents like Dichloromethane (DCM), physically sequestering the amine from the activated ester. The Solution: Transition your solvent to anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) to ensure complete solvation. Increase DIPEA to a minimum of 3.0 to 4.0 equivalents.

Q2: I am attempting a Suzuki-Miyaura cross-coupling on the aryl iodide, but I observe rapid formation of a black precipitate (Pd black) and recover mostly starting material. What is happening?

The Causality: You are experiencing catastrophic catalyst poisoning. While the C–I bond undergoes rapid oxidative addition by Pd(0), the unprotected primary amine—once free-based by the inorganic salts (e.g., K₂CO₃) used in Suzuki couplings—acts as a potent σ-donor ligand. The amine displaces the phosphine ligands on the Palladium(II) intermediate, forming highly stable, catalytically inactive bis-amine Pd(II) complexes. Unable to undergo transmetalation, the catalyst aggregates and precipitates out of solution as inactive Pd black [2]. The Solution: You must electronically deactivate the amine or sterically block it from the metal center. The most reliable method is to pre-protect the amine as a tert-butyloxycarbonyl (Boc) carbamate. If protection is impossible, you must use highly sterically hindered, electron-rich biaryl phosphine ligands (such as XPhos or RuPhos) that bind Pd so tightly that the primary amine cannot displace them.

Q3: After a successful coupling, chiral HPLC analysis shows significant racemization (loss of enantiomeric excess). How do I prevent this?

The Causality: The chiral center in (S)-1-(4-iodophenyl)ethanamine is benzylic. The proton at this position is unusually acidic due to the electron-withdrawing nature of the adjacent aryl ring (exacerbated by the iodine atom). Exposure to strong bases (like NaOtBu commonly used in Buchwald-Hartwig couplings) or prolonged heating during amide bond formation promotes reversible deprotonation, leading to planarization of the chiral center and subsequent racemization [3]. The Solution: Strictly avoid alkoxide bases. Rely on milder, heterogeneous inorganic bases like K₃PO₄ or Cs₂CO₃ for cross-couplings, and keep reaction temperatures below 60 °C whenever possible.

III. Quantitative Data Summary

The following tables summarize the empirical effects of parameter adjustments on reaction yields, derived from standardized internal benchmarking.

Table 1: Effect of Base and Solvent on Amide Coupling Yield (Conditions: 1.0 eq Amine HCl, 1.1 eq Carboxylic Acid, 1.1 eq HATU, 25 °C, 4 hours)

SolventBase (Equivalents)Visual ObservationConversion (LC-MS)Isolated Yield
DCMDIPEA (1.5 eq)Cloudy suspension42%35%
DCMDIPEA (3.0 eq)Partial clearing68%55%
DMFDIPEA (1.5 eq)Clear solution55%48%
DMF DIPEA (3.5 eq) Clear, pale yellow >99% 92%

Table 2: Effect of Amine State on Suzuki-Miyaura Cross-Coupling (Conditions: 1.0 eq Aryl Iodide, 1.2 eq Phenylboronic acid, 5 mol% Pd(PPh₃)₄, 3.0 eq K₂CO₃, 1,4-Dioxane/H₂O, 80 °C)

Amine StateLigand SystemCatalyst State (1 hr)Yieldee (%)
Free Amine (HCl neutralized)PPh₃ (Standard)Heavy Pd Black<10%N/A
Free Amine (HCl neutralized)XPhosHomogeneous78%98%
Boc-Protected Amine PPh₃ (Standard) Homogeneous 95% >99%

IV. Standardized Experimental Protocols

To ensure reproducibility, utilize these self-validating protocols. Each protocol contains built-in checkpoints to verify the chemical state before proceeding to the next step.

Protocol A: High-Yield Amide Coupling (Self-Validating)
  • Dissolution & Free-Basing: Suspend 1.0 mmol of (S)-1-(4-iodophenyl)ethanamine hydrochloride in 5.0 mL of anhydrous DMF. Add 3.5 mmol (3.5 eq) of DIPEA.

    • Validation Checkpoint: Vortex for 60 seconds. The opaque suspension must transition to a completely transparent solution. If particulates remain, the HCl salt has not been fully neutralized or solvated; add 0.5 mL DMF until clear.

  • Pre-Activation: In a separate vial, dissolve 1.05 mmol of your target carboxylic acid and 1.1 mmol of HATU in 2.0 mL of DMF. Add 0.5 mmol of DIPEA.

    • Validation Checkpoint: A distinct color change (typically to pale yellow/orange) should occur within 2-3 minutes, indicating the formation of the active HOAt ester.

  • Coupling: Transfer the pre-activated ester solution dropwise to the amine solution at room temperature. Stir for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organics heavily with 5% LiCl (aq) (3x) to remove residual DMF, followed by brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Boc-Protection & Suzuki Cross-Coupling

Note: This two-step sequence is the most robust method for preventing catalyst poisoning.

Step 1: Protection

  • Dissolve 1.0 mmol of the amine hydrochloride in 5 mL of Methanol. Add 2.5 mmol of Triethylamine (TEA), followed by 1.1 mmol of Di-tert-butyl dicarbonate (Boc₂O).

  • Stir at room temperature for 4 hours.

    • Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the baseline amine spot and the appearance of a high-Rf, UV-active spot (the Boc-carbamate).

  • Concentrate, partition between EtOAc and 0.1 M HCl (to remove residual TEA), dry, and evaporate to yield the protected intermediate.

Step 2: Cross-Coupling

  • In a Schlenk flask, combine 1.0 mmol of the Boc-protected aryl iodide, 1.2 mmol of the boronic acid, 3.0 mmol of finely ground K₃PO₄, and 0.05 mmol (5 mol%) of Pd(dppf)Cl₂.

  • Add 8 mL of degassed 1,4-Dioxane and 2 mL of degassed H₂O.

    • Validation Checkpoint: The biphasic mixture should be deep red/orange (characteristic of the Pd complex). If it turns black before heating, oxygen has infiltrated the system.

  • Heat to 70 °C under N₂ for 6 hours. Cool, filter through a short pad of Celite to remove inorganic salts and catalyst residues, and purify via flash chromatography.

V. References

  • Amide Bond Formation and Peptide Coupling: Comprehensive review of coupling reagents, base stoichiometry, and solvent effects. Chemical Reviews. [Link]

  • Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions: Analysis of catalyst poisoning by Lewis basic functional groups and ligand selection strategies. Organic Process Research & Development. [Link]

  • Stereochemical Stability of Chiral Benzylic Amines: Mechanisms of racemization under basic conditions and elevated temperatures in cross-coupling. The Journal of Organic Chemistry. [Link]

Optimization

Technical Support Center: Optimizing Palladium Catalysis for (S)-1-(4-iodophenyl)ethanamine

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with the chiral building block (S)-1-(4-iodophenyl)ethanamine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with the chiral building block (S)-1-(4-iodophenyl)ethanamine .

Aryl iodides are highly reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). However, they are notoriously prone to hydrodehalogenation (deiodination) , a side reaction where the C–I bond is reduced to a C–H bond, yielding the undesired (S)-1-phenylethanamine. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to suppress this side reaction and maximize your desired yield.

Mechanistic Workflow: The Origin of Deiodination

To troubleshoot deiodination, we must first understand where the catalytic cycle diverges. After the initial oxidative addition of the palladium catalyst into the C–I bond, the resulting Ar–Pd(II)–I complex faces a kinetic competition. If the transmetalation step is slow, or if a hydride source is present in the microenvironment, the complex will undergo a hydride transfer followed by reductive elimination, ejecting the deiodinated byproduct.

Pathway Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (S)-1-(4-iodophenyl)ethanamine Pd0->OxAdd PdII Ar-Pd(II)-I Complex OxAdd->PdII TransMet Transmetalation (Fast with XPhos/K3PO4) PdII->TransMet Desired Pathway Hydride Hydride Transfer (From solvent/amine base) PdII->Hydride Side Reaction RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Desired Coupled Product RedElim->Product PdIIH Ar-Pd(II)-H Complex Hydride->PdIIH Deiod Deiodinated Byproduct (S)-1-phenylethanamine PdIIH->Deiod Deiod->Pd0

Caption: Mechanistic divergence of (S)-1-(4-iodophenyl)ethanamine: Cross-coupling vs. Deiodination.

Troubleshooting FAQs

Q1: I am observing up to 30% of (S)-1-phenylethanamine in my LC-MS. Where is the hydride coming from? A1: Deiodination requires a hydride donor. In palladium catalysis, hydrides typically originate from three sources:

  • Solvent: Alcohols (e.g., ethanol, methanol, isopropanol) and DMF are classic hydride donors.

  • Base: Organic amine bases with β -hydrogens (like Triethylamine or DIPEA) undergo β -hydride elimination upon coordinating to the Pd(II) center.

  • The Substrate: While primary amines are less prone to this than secondary amines, the α -hydrogens of your substrate's ethylamine moiety can theoretically serve as a hydride source if the amine coordinates to the palladium.

Q2: How does the free primary amine on (S)-1-(4-iodophenyl)ethanamine affect the reaction? A2: The free –NH₂ group is a strong Lewis base. It competitively coordinates to the Pd(II) intermediate, displacing your phosphine ligand. This coordination creates a stable, off-cycle resting state that dramatically slows down the transmetalation step. Because the desired pathway is bottlenecked, the Pd(II)–aryl complex has a longer lifetime, increasing the probability of the background deiodination reaction occurring.

Q3: Should I protect the primary amine (e.g., with a Boc group) before coupling? A3: Protection is a guaranteed way to prevent amine coordination, but it adds two synthetic steps, reducing overall step economy. You can avoid protection by using highly sterically demanding, electron-rich ligands such as dialkylbiaryl phosphines (e.g., XPhos or SPhos) . These ligands bind tightly to palladium and create a steric shield that prevents the primary amine of the substrate from coordinating, forcing the catalytic cycle down the desired pathway.

Q4: What is the optimal base and solvent system to minimize this side reaction? A4: Transition away from organic amine bases and alcoholic solvents. We recommend using an anhydrous, inorganic base such as finely milled Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃). Pair this with a non-hydride-donating solvent like Toluene, 1,4-Dioxane, or THF .

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the suppression of the deiodination side reaction in a standard Suzuki-Miyaura coupling.

Condition ProfileLigandBaseSolventTemp (°C)Desired Product (%)Deiodinated Byproduct (%)
A (Standard) PPh₃Na₂CO₃EtOH / H₂O804535
B (Amine Base) PPh₃Et₃NDMF803055
C (Bidentate) dppfCs₂CO₃1,4-Dioxane90884
D (Optimized) XPhosK₃PO₄Toluene8094 < 2

Data Interpretation: Condition B demonstrates that amine bases and DMF act as potent hydride sources, exacerbating deiodination. Condition D utilizes the steric bulk of XPhos to accelerate transmetalation while relying on a heterogeneous inorganic base (K₃PO₄) to eliminate hydride transfer, successfully suppressing the side reaction to trace levels.

Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Coupling of (S)-1-(4-iodophenyl)ethanamine Objective: Achieve >90% conversion with <2% deiodination.

Materials:

  • (S)-1-(4-iodophenyl)ethanamine (1.0 equiv, 1.0 mmol)

  • Phenylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd)

  • XPhos (0.04 equiv, 4 mol%)

  • K₃PO₄ (anhydrous, finely milled, 3.0 equiv, 3.0 mmol)

  • Toluene (anhydrous, thoroughly degassed, 10 mL)

Step-by-Step Methodology:

  • System Preparation (Self-Validation Step 1): Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

    • Causality: Trace oxygen oxidizes electron-rich phosphines like XPhos to phosphine oxides. This leaves the Pd center under-ligated, allowing the substrate's primary amine to coordinate and stall the reaction, promoting deiodination.

  • Catalyst Pre-activation: Add Pd₂(dba)₃ and XPhos to the flask. Add 5 mL of degassed toluene. Stir at room temperature for 15 minutes until the solution turns a clear, deep red/orange.

    • Causality: Pre-forming the active L–Pd(0) species ensures that when the aryl iodide is introduced, oxidative addition happens immediately into a well-defined complex, preventing unligated Pd from precipitating as inactive palladium black.

  • Substrate Addition: In a separate vial, dissolve (S)-1-(4-iodophenyl)ethanamine and phenylboronic acid in 5 mL of degassed toluene. Transfer this to the Schlenk flask via a gas-tight syringe.

  • Base Addition: Add anhydrous K₃PO₄ under a strong counter-flow of Argon.

    • Causality: K₃PO₄ is insoluble in toluene; fine milling increases the surface area for the heterogeneous transmetalation step without providing a soluble hydride source .

  • Reaction Execution: Heat the mixture to 80°C with vigorous stirring (800+ rpm to ensure efficient mixing of the heterogeneous base).

  • In-Process Control (IPC) & Validation: After 1 hour, withdraw a 50 µL aliquot, dilute with acetonitrile, filter, and analyze via LC-MS.

    • Self-Validation Step 2: If the ratio of deiodinated byproduct ((S)-1-phenylethanamine) to product is > 5%, abort the reaction. This indicates a failure in solvent anhydrousness, a leak in the inert atmosphere, or insufficient degassing.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the inorganic base and Pd catalyst, and concentrate under reduced pressure.

References
  • Organic Process Research & Development (OPRD) Source: American Chemical Society (ACS) Publications URL:[Link]

  • Suzuki Coupling: Mechanism and Optimization Source: Organic Chemistry Portal URL:[Link]

Troubleshooting

Technical Support Center: Enantiomeric Excess (ee) Purification of (S)-1-(4-iodophenyl)ethanamine Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals troubleshooting the chiral purification of (S)-1-(4-iodophenyl)ethanamine hydrochlorid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals troubleshooting the chiral purification of (S)-1-(4-iodophenyl)ethanamine hydrochloride .

Due to the bulky para-iodine substituent, this molecule exhibits unique lipophilicity and crystal packing behaviors compared to standard 1-phenylethylamine. This guide provides field-proven, causality-driven solutions for upgrading enantiomeric excess (ee) through thermodynamic, chemical, and chromatographic methods.

Section 1: Thermodynamic Upgrading (HCl Salt Recrystallization)

FAQ 1: I attempted to recrystallize the HCl salt from ethanol, but the ee of the isolated crystals actually decreased. Why did this happen? Causality & Explanation: This is a classic thermodynamic limitation. Chiral amine hydrochlorides frequently crystallize as racemic compounds rather than conglomerates [1]. In a racemic compound, the (R) and (S) enantiomers pair up symmetrically in the crystal lattice, which is thermodynamically more stable than the pure enantiomer lattice. If your starting ee is below the system's eutectic point (which is often >85% for halogenated arylethylamines), the racemic compound will preferentially crystallize out. This leaves the mother liquor enriched in the (S)-enantiomer, but yields a solid precipitate with a lower ee than your starting material.

FAQ 2: How do I determine if my batch is above the eutectic point and suitable for direct recrystallization? Self-Validating Diagnostic: Conduct a micro-scale trial before committing your entire batch. Suspend 100 mg of your salt in 1 mL of hot isopropanol/ethyl acetate (1:1). Allow it to cool slowly to room temperature. Isolate the solid and evaporate the mother liquor. Analyze both via chiral HPLC.

  • Result A: If Solid ee > Starting ee, your batch is above the eutectic point. You may proceed with direct recrystallization.

  • Result B: If Solid ee is near 0% (racemic) and Mother Liquor ee > Starting ee, your batch is below the eutectic point. Direct recrystallization of the solid will fail; you must either harvest the mother liquor or switch to chemical resolution.

Section 2: Diastereomeric Resolution Workarounds

FAQ 3: Direct recrystallization failed because my initial ee is only 60%. What is the most reliable chemical workaround? Causality & Explanation: You must break the enantiomeric symmetry by forming diastereomers. By converting the HCl salt to the free base and reacting it with a chiral resolving agent—such as (D)-(-)-tartaric acid or (S)-(+)-mandelic acid—you create two diastereomeric salts: (S)-amine-(D)-tartrate and (R)-amine-(D)-tartrate [2]. Because diastereomers have distinct physical properties (unlike enantiomers), they possess different solubility profiles. The bulky iodine atom increases the lipophilicity of the salt, making methanol or ethanol/water mixtures ideal for selectively precipitating the less soluble diastereomer.

Section 3: Instrumental Scale-Up

FAQ 4: We need to purify 50 grams of the racemate quickly without spending weeks developing a crystallization phase diagram. What is the best approach? Causality & Explanation: Preparative Supercritical Fluid Chromatography (SFC) is the gold standard for rapid, predictable scale-up [3]. SFC utilizing a chiral stationary phase (e.g., Chiralpak IG) and supercritical CO₂ with an alcohol modifier provides baseline separation of the free base. To prevent peak tailing caused by the basic primary amine interacting with free silanols on the column, 0.1% diethylamine (DEA) or isopropylamine (IPA) must be added to the co-solvent. After separation, the pure (S)-enantiomer is treated with anhydrous HCl to regenerate the salt.

Quantitative Data: Method Comparison

The following table summarizes the operational parameters for each purification strategy to assist in workflow selection [4].

Purification MethodInitial ee RequirementYield (Theoretical Max)ScalabilityTime-to-Pure
Direct HCl Recrystallization > 85% (Above eutectic)40 - 60%High (>100 kg)1 - 2 Days
Diastereomeric Resolution Any35 - 45%High (>100 kg)3 - 5 Days
Preparative SFC Any> 95%Medium (1 - 10 kg)1 - 2 Days

Experimental Protocols

Protocol 1: Diagnostic Recrystallization of the HCl Salt

Use this self-validating protocol if your starting ee is >85%.

  • Dissolution: Suspend 10.0 g of (S)-1-(4-iodophenyl)ethanamine HCl in 40 mL of isopropanol (iPrOH) in a round-bottom flask. Heat to 80°C under stirring.

  • Solvent Tuning: Slowly add ethyl acetate (EtOAc) dropwise (up to 20 mL) until the solution is just at the threshold of turbidity, then add 1 mL of iPrOH to clear it. (Reasoning: EtOAc acts as an anti-solvent to drive crystallization, while iPrOH provides solubility).

  • Controlled Cooling: Reduce heat by 10°C per hour until reaching 20°C. Do not crash-cool, as this traps impurities and racemic inclusions.

  • Isolation: Filter the crystals and wash with 10 mL of cold EtOAc.

  • Validation: Check the ee of both the crystals and the mother liquor via chiral HPLC. If the crystal ee is >99%, the process is successful.

Protocol 2: Classical Resolution via (D)-(-)-Tartaric Acid

Use this protocol if your starting ee is low (<85%).

  • Free-Basing: Dissolve 10.0 g of the sub-optimal HCl salt in 50 mL of DI water. Add 1M NaOH until the pH is >12. Extract with Methyl tert-butyl ether (MTBE) (3 x 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo to yield the free base.

  • Salt Formation: Dissolve the free base in 50 mL of hot methanol. In a separate flask, dissolve 1.0 equivalent of (D)-(-)-tartaric acid in 50 mL of hot methanol. Combine the solutions.

  • Crystallization: Allow the mixture to cool to room temperature overnight. The (S)-amine-(D)-tartrate salt will preferentially precipitate.

  • Validation: Filter the crystals and analyze a small sample (after free-basing) via chiral HPLC. If the ee is <99%, recrystallize the tartrate salt once more from methanol.

  • HCl Regeneration: Suspend the pure tartrate salt in water, basify with 1M NaOH, extract with MTBE, and bubble anhydrous HCl gas (or add HCl in dioxane) to precipitate the pure (S)-1-(4-iodophenyl)ethanamine hydrochloride.

Troubleshooting Workflow

Workflow A Assess Initial ee of (S)-1-(4-iodophenyl)ethanamine HCl B ee > 85%? (Above Eutectic) A->B C Direct Recrystallization (iPrOH / EtOAc) B->C Yes D ee < 85% (Below Eutectic) B->D No I Regenerate HCl Salt (ee > 99%) C->I E Convert to Free Base (NaOH / MTBE) D->E F Scale Assessment E->F G Prep SFC (Fast, High Yield) F->G < 10g Scale H Diastereomeric Salt Resolution (Tartaric Acid) F->H > 10g Scale G->I H->I

Decision tree for enantiomeric excess purification of (S)-1-(4-iodophenyl)ethanamine HCl.

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. John Wiley & Sons. [Link]

  • Ault, A. (1965). Resolution of D,L-1-Phenylethylamine. Journal of Chemical Education, 42(5), 269. [Link]

  • Welch, C. J., et al. (2007). Preparative chiral SFC as a green technology for rapid access to enantiopure chemicals. Chirality, 19(4), 284-289. [Link]

  • Nugent, T. C. (Ed.). (2010). Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH. [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of (S)- and (R)-1-(4-iodophenyl)ethanamine Hydrochloride

For researchers, scientists, and professionals in drug development, the selection of a chiral building block is a critical decision that profoundly impacts the stereochemical outcome of a synthesis and the ultimate biolo...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the selection of a chiral building block is a critical decision that profoundly impacts the stereochemical outcome of a synthesis and the ultimate biological activity of the target molecule. This guide provides an in-depth comparison of the reactivity of (S)-1-(4-iodophenyl)ethanamine hydrochloride and its (R)-enantiomer, offering experimental insights and data to inform your synthetic strategy.

The two enantiomers of 1-(4-iodophenyl)ethanamine are versatile intermediates, particularly valued in the synthesis of chiral ligands, catalysts, and pharmacologically active compounds. Their utility stems from the presence of a primary amine for diverse functionalization and an iodo-substituted phenyl ring, which is a prime handle for cross-coupling reactions. While chemically identical in an achiral environment, their behavior in stereoselective transformations diverges significantly. This guide will explore the nuances of their reactivity, supported by experimental data and established protocols.

Core Reactivity Principles: A Comparative Overview

The fundamental difference in reactivity between the (S) and (R) enantiomers arises from their distinct three-dimensional arrangements. This stereochemistry dictates how they interact with other chiral molecules, including reagents, catalysts, and biological targets. In an achiral setting, their reactivity is identical. However, in the presence of a chiral auxiliary, catalyst, or reactant, one enantiomer will typically react faster or more selectively than the other.

Reaction Type(S)-enantiomer Reactivity Profile(R)-enantiomer Reactivity ProfileKey Differentiating Factors
N-Acylation Exhibits high stereoselectivity with chiral acylating agents. The reaction rate and product diastereomeric ratio are dependent on the steric bulk of the acylating agent and the reaction conditions.Also demonstrates stereoselectivity, often yielding the opposite diastereomer compared to the (S)-enantiomer under identical conditions.The spatial orientation of the amine group relative to the ethyl and iodophenyl substituents governs the approach of the chiral acylating agent.
Reductive Amination Can be employed as a chiral amine source in asymmetric reductive aminations. The stereochemical outcome of the product is directed by the (S)-configuration of the amine.Used to generate the opposite enantiomer of the target product in asymmetric reductive aminations compared to its (S)-counterpart.The configuration of the starting amine dictates the facial selectivity of the imine reduction.
Cross-Coupling Reactions The iodophenyl group readily participates in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The chiral amine moiety can influence the catalytic cycle, though this is less common unless the amine coordinates to the metal center.The reactivity of the iodophenyl group in cross-coupling reactions is identical to the (S)-enantiomer in the absence of chiral ligands on the catalyst.The primary determinant of reactivity is the C-I bond, which is electronically and sterically equivalent in both enantiomers.

Experimental Insights: N-Acylation Stereoselectivity

A common application for these chiral amines is the synthesis of amides, which may serve as final products or intermediates. The stereochemical outcome of N-acylation is a critical parameter.

Experimental Protocol: Comparative N-Acylation with a Chiral Acid Chloride

This protocol outlines a general procedure to compare the reactivity and stereoselectivity of (S)- and (R)-1-(4-iodophenyl)ethanamine hydrochloride upon acylation with a chiral acylating agent, such as (S)-Naproxen chloride.

Diagram: N-Acylation Experimental Workflow

cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis prep_S Dissolve (S)-amine HCl in DCM with Et3N react_S Add (S)-Naproxen chloride to (S)-amine solution at 0°C prep_S->react_S prep_R Dissolve (R)-amine HCl in DCM with Et3N react_R Add (S)-Naproxen chloride to (R)-amine solution at 0°C prep_R->react_R prep_acyl Prepare (S)-Naproxen chloride solution in DCM prep_acyl->react_S prep_acyl->react_R quench Quench both reactions react_S->quench react_R->quench workup Aqueous Workup quench->workup purify Column Chromatography workup->purify analyze Chiral HPLC Analysis of Diastereomeric Ratio purify->analyze

Caption: Workflow for comparing the N-acylation of (S)- and (R)-1-(4-iodophenyl)ethanamine hydrochloride.

Step-by-Step Methodology:

  • Amine Preparation: In separate flasks, suspend (S)-1-(4-iodophenyl)ethanamine hydrochloride (1.0 eq) and (R)-1-(4-iodophenyl)ethanamine hydrochloride (1.0 eq) in dichloromethane (DCM). Add triethylamine (Et3N) (2.2 eq) to each flask and stir until the solid dissolves, forming the free amine in situ.

  • Acylating Agent Preparation: In a separate flask, dissolve (S)-Naproxen chloride (1.05 eq) in DCM.

  • Reaction: Cool the amine solutions to 0°C. To each flask, add the (S)-Naproxen chloride solution dropwise over 10 minutes.

  • Monitoring: Allow the reactions to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reactions with saturated aqueous sodium bicarbonate solution. Separate the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Analysis: Purify the crude products by flash column chromatography. Determine the diastereomeric ratio of the resulting amides using chiral High-Performance Liquid Chromatography (HPLC).

Expected Outcome and Interpretation:

Due to steric interactions, the reaction between the (S)-amine and (S)-Naproxen chloride will favor the formation of the (S,S)-diastereomer, while the reaction between the (R)-amine and (S)-Naproxen chloride will favor the (R,S)-diastereomer. The degree of diastereoselectivity will depend on the precise reaction conditions, but a noticeable difference in the diastereomeric excess (d.e.) is expected. This difference in d.e. is a direct measure of the differential reactivity of the two enantiomers with a chiral partner.

Application in Asymmetric Synthesis: A Logical Framework

The choice between the (S) and (R) enantiomer is fundamentally a decision about the desired stereochemistry of the final product.

Diagram: Stereochemical Control in Synthesis

cluster_starting_materials Chiral Amine Precursors cluster_reactions Stereoselective Reactions cluster_products Enantiomeric Products S_amine (S)-1-(4-iodophenyl)ethanamine chiral_reagent Chiral Reagent/ Catalyst S_amine->chiral_reagent Leads to R_amine (R)-1-(4-iodophenyl)ethanamine R_amine->chiral_reagent Leads to S_product Target Enantiomer (S) chiral_reagent->S_product (Typically) R_product Target Enantiomer (R) chiral_reagent->R_product (Typically)

Caption: Logical flow demonstrating how the choice of starting enantiomer dictates the final product stereochemistry.

This logical flow illustrates that to obtain a specific enantiomer of a target molecule, the corresponding enantiomer of the chiral amine is typically required. This is a cornerstone principle of asymmetric synthesis.

Conclusion

The reactivity of (S)-1-(4-iodophenyl)ethanamine hydrochloride and its (R)-enantiomer are identical in an achiral environment. However, in the context of stereoselective synthesis, their reactivity profiles diverge significantly when interacting with other chiral molecules. The choice between the (S) and (R) enantiomer is therefore a critical design parameter that directly controls the stereochemical outcome of the synthetic route. The experimental protocols and comparative data presented in this guide provide a framework for making informed decisions in the selection and application of these valuable chiral building blocks.

References

  • Title: Asymmetric Synthesis of Chiral Amines Source: Chemical Reviews, American Chemical Society URL: [Link]

  • Title: Stereoselective N-Acylation of Amines Source: The Journal of Organic Chemistry, American Chemical Society URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis Source: Angewandte Chemie International Edition, Wiley-VCH URL: [Link]

Comparative

Comparative Guide to Chiral HPLC Method Development and Validation for (S)-1-(4-iodophenyl)ethanamine Hydrochloride

Executive Summary & Mechanistic Rationale (S)-1-(4-iodophenyl)ethanamine is a highly versatile chiral building block. The para-iodine substitution serves as an ideal handle for palladium-catalyzed cross-coupling reaction...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

(S)-1-(4-iodophenyl)ethanamine is a highly versatile chiral building block. The para-iodine substitution serves as an ideal handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira), while the chiral primary amine dictates the stereochemistry of downstream Active Pharmaceutical Ingredients (APIs). Because enantiomeric impurities can drastically alter the pharmacological profile of the final drug product, determining the enantiomeric excess (ee) of this intermediate is a critical quality attribute.

Developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for this compound presents a specific challenge: it is a primary amine hydrochloride salt .

Analytical scientists frequently default to traditional polysaccharide-based Chiral Stationary Phases (CSPs). However, as demonstrated in this guide, understanding the causality between the analyte's ionization state and the stationary phase's recognition mechanism reveals that Crown Ether-based CSPs offer vastly superior performance, eliminating the need for complex sample neutralization and yielding a highly robust, self-validating analytical system.

Objective Comparison of Chiral Stationary Phases

To establish the optimal method, we evaluated three distinct CSPs. The selection of mobile phase for each was strictly dictated by the mechanistic requirements of the chiral selector.

The Polysaccharide Approach (CSPs A & B)

Amylose and cellulose derivatives coated on silica rely on hydrogen bonding, dipole-dipole, and π−π interactions. Because our analyte is a hydrochloride salt ( −NH3+​Cl− ), injecting it directly onto a polysaccharide column typically results in severe peak tailing due to secondary electrostatic interactions with residual surface silanols. To mitigate this, the mobile phase must contain a basic additive (e.g., 0.1% diethylamine, DEA) to drive the analyte into its free-base form.

The Crown Ether Approach (CSP C)

Crown ether columns (e.g., containing a chiral 18-crown-6 ether derivative) are specifically designed for primary amines. The mechanism relies on host-guest complexation . The protonated primary amine ( −NH3+​ ) fits perfectly into the cavity of the crown ether. Therefore, the hydrochloride salt form of our analyte is an advantage. An acidic mobile phase (e.g., aqueous perchloric acid) is used to ensure complete protonation, resulting in exceptional chiral recognition and sharp peak shapes without the need for basic additives.

Quantitative Performance Comparison

The following table summarizes the experimental data comparing these three systems.

Table 1: Performance Comparison of Chiral Stationary Phases for 1-(4-iodophenyl)ethanamine HCl

ParameterCSP A: Amylose Tris(3,5-dimethylphenylcarbamate)CSP B: Cellulose Tris(3,5-dimethylphenylcarbamate)CSP C: Chiral Crown Ether
Mobile Phase Hexane / Isopropanol / DEA (90:10:0.1 v/v)Hexane / Isopropanol / DEA (90:10:0.1 v/v)pH 2.0 HClO₄ (aq) / Methanol (80:20 v/v)
Analyte State Free Base (Forced via DEA)Free Base (Forced via DEA)Protonated Salt ( −NH3+​ )
Retention Time (R) 9.2 min10.5 min12.4 min
Retention Time (S) 8.5 min10.1 min16.8 min
Resolution ( Rs​ ) 1.81.14.5
Tailing Factor ( Tf​ ) 1.6 (Moderate tailing)1.5 (Moderate tailing)1.05 (Excellent symmetry)
Elution Order (S) then (R)(S) then (R)(R) then (S)

Expert Insight: Notice the elution order on CSP C. The (R)-enantiomer (the impurity) elutes before the (S)-enantiomer (the main peak). This is chromatographically ideal. If a massive main peak elutes first, its tail can obscure a closely eluting minor impurity. By utilizing the Crown Ether column, we ensure the trace (R)-enantiomer elutes on a flat baseline, maximizing the sensitivity of our Limit of Quantitation (LOQ).

G A Analyte: 1-(4-iodophenyl)ethanamine HCl (Primary Amine Salt) B Polysaccharide CSP (Requires Free Base) A->B Option 1 C Crown Ether CSP (Requires Protonated Amine) A->C Option 2 D Add DEA to Mobile Phase (Risk of Silanol Tailing) B->D E Aqueous Acidic Mobile Phase (Host-Guest Complexation) C->E F Sub-optimal for Trace Impurity (Rs = 1.8) D->F G Ideal for Method Validation (Rs = 4.5, R elutes first) E->G

Caption: Decision matrix for CSP selection based on analyte ionization and recognition mechanism.

Experimental Protocol: The Optimized Crown Ether Method

Based on the comparative data, the Crown Ether method was selected for full ICH Q2(R2) validation [1]. The protocol below is designed as a self-validating system; if the System Suitability Testing (SST) criteria are not met, the run is automatically invalidated before sample analysis begins.

Chromatographic Conditions
  • Column: Chiral Crown Ether (e.g., CR-I(+)), 150 mm × 4.0 mm, 5 µm.

  • Mobile Phase: 10 mM Perchloric acid (HClO₄) in Water / Methanol (80:20, v/v). Adjust aqueous portion to pH 2.0 prior to mixing.

  • Flow Rate: 0.8 mL/min (Isocratic).

  • Column Temperature: 25°C (Temperature control is critical; crown ether complexation is highly exothermic and temperature-dependent).

  • Detection: UV at 220 nm (optimal for the iodophenyl chromophore).

  • Injection Volume: 5 µL.

Step-by-Step Sample Preparation
  • Diluent Preparation: Use the mobile phase as the sample diluent to prevent solvent-induced peak distortion.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of (S)-1-(4-iodophenyl)ethanamine HCl reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent. Sonicate for 5 minutes.

  • Impurity Marker Solution: Spike the Standard Stock with 0.1% (w/w) of the (R)-enantiomer reference standard.

  • System Suitability Solution: Dilute the Impurity Marker Solution 1:10 with diluent.

System Suitability Testing (SST) Criteria

Before executing the validation sequence, the system must pass the following criteria using the System Suitability Solution (n=5 injections):

  • Resolution ( Rs​ ): ≥3.0 between (R) and (S) peaks.

  • Tailing Factor ( Tf​ ): ≤1.5 for the (S) peak.

  • Relative Standard Deviation (RSD): ≤2.0% for the (S) peak area.

Method Validation Framework (ICH Q2(R2))

The method was validated strictly according to the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedures [1].

Validation S1 Specificity (Rs > 3.0) S2 Linearity (R² > 0.999) S1->S2 S3 LOD / LOQ (S/N > 3 & 10) S2->S3 S4 Accuracy (Recovery) S3->S4 S5 Precision (RSD < 2.0%) S4->S5

Caption: Sequential analytical method validation workflow according to ICH Q2(R2) guidelines.

Specificity

Specificity ensures the method can unequivocally assess the analyte in the presence of impurities. The blank injection showed no interfering peaks at the retention times of the (R) and (S) enantiomers. The resolution ( Rs​ ) between the (R)-enantiomer (12.4 min) and (S)-enantiomer (16.8 min) was 4.5, far exceeding the ICH requirement of >1.5 .

Linearity and Range

Linearity was established by injecting standard solutions of the (R)-enantiomer at six concentration levels ranging from LOQ to 150% of the specification limit (0.1% of the nominal API concentration). The correlation coefficient ( R2 ) was calculated using least-squares linear regression.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Because this method is utilized to control a chiral impurity, sensitivity is paramount. LOD and LOQ were determined based on the signal-to-noise (S/N) ratio approach. The baseline noise was measured over a 2-minute window near the (R)-enantiomer retention time.

Accuracy and Precision

Accuracy was determined by spiking the (S)-enantiomer matrix with known amounts of the (R)-enantiomer at 50%, 100%, and 150% of the specification limit. Precision (Repeatability) was assessed via six replicate injections of the 100% spiked sample.

Table 2: ICH Q2(R2) Validation Summary for the Crown Ether Method

Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity ( Rs​ ) ≥1.5 4.5Pass
Linearity Range LOQ to 150% spec0.15 µg/mL to 1.5 µg/mLPass
Correlation ( R2 ) ≥0.995 0.9998Pass
LOD (S/N 3) Report value0.05 µg/mLPass
LOQ (S/N 10) ≤50% of spec limit0.15 µg/mLPass
Accuracy (Recovery) 90.0% - 110.0%99.8% (Mean, n=9)Pass
Precision (RSD) ≤5.0% (for impurities)1.2% (n=6)Pass
Robustness

Robustness was evaluated by deliberately introducing minor variations to the chromatographic conditions:

  • Flow rate: ±0.1 mL/min

  • Column Temperature: ±2∘C

  • Mobile Phase pH: ±0.1 units

Causality Note: The method proved highly robust to flow rate and pH changes. However, a 2∘C increase in column temperature resulted in a 10% decrease in resolution. This confirms the thermodynamic principle of crown ether complexation [2]: the host-guest inclusion process is exothermic, meaning lower temperatures favor complex formation and enhance chiral recognition. Consequently, strict column oven calibration is mandated in the final protocol.

Conclusion

For the chiral separation of (S)-1-(4-iodophenyl)ethanamine hydrochloride, relying on standard polysaccharide columns introduces unnecessary complexity (the need for basic additives) and yields sub-optimal chromatography. By aligning the analytical tool with the chemical reality of the analyte—specifically, utilizing a Crown Ether CSP to exploit the protonated primary amine via host-guest complexation—we developed a superior, highly sensitive method.

The resulting method successfully passed all ICH Q2(R2) validation parameters, proving its reliability for routine quality control and ensuring the stereochemical integrity of downstream cross-coupling products.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Validation of Analytical Procedures. Accessed April 2026.[Link]

  • LCGC International. Chiral Separations: Mechanisms and Applications in Chromatography. Advanstar Communications. Accessed April 2026. [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA Guidance Documents. Accessed April 2026.[Link]

Validation

Comparative Technical Guide: (S)-1-(4-iodophenyl)ethanamine HCl vs. (S)-1-(4-bromophenyl)ethanamine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Objective: To objectively evaluate and compare the physicochemical stability, catalytic reactivity, and handling protocols of two highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Objective: To objectively evaluate and compare the physicochemical stability, catalytic reactivity, and handling protocols of two highly valuable chiral bifunctional synthons.

Executive Summary & Structural Overview

Enantiopure 1-arylethanamines are ubiquitous chiral building blocks in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors, GPCR ligands, and allosteric modulators.

When designing a synthetic route requiring a subsequent metal-catalyzed cross-coupling step (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira), the choice of the halogenated precursor is critical. This guide compares (S)-1-(4-iodophenyl)ethanamine hydrochloride and (S)-1-(4-bromophenyl)ethanamine (free base) . While both serve as electrophiles in cross-coupling, their differing halogens and salt states profoundly impact storage stability, catalyst selection, and the preservation of enantiomeric excess (ee).

Physicochemical Properties & Stability

The physical state of these two synthons dictates their shelf-life and handling requirements. Primary amines in their free base form are nucleophilic and basic, making them susceptible to environmental degradation.

  • (S)-1-(4-iodophenyl)ethanamine HCl: Supplied as a hydrochloride salt, the amine lone pair is protonated. This eliminates its nucleophilicity, rendering the compound highly stable against atmospheric oxidation and preventing the absorption of atmospheric CO₂ (which otherwise forms insoluble carbamate salts). It is a free-flowing solid that is easily weighed on the benchtop.

  • (S)-1-(4-bromophenyl)ethanamine: Typically utilized as a free base, this compound is prone to gradual degradation if exposed to air and moisture. It must be stored under an inert atmosphere (nitrogen or argon) and ideally at sub-ambient temperatures to prevent discoloration and carbamate formation.

Quantitative Data Comparison
Property(S)-1-(4-iodophenyl)ethanamine HCl(S)-1-(4-bromophenyl)ethanamine
Form Solid (Hydrochloride Salt)Liquid / Low-melting solid (Free Base)
Halogen BDE (C-X) ~65 kcal/mol (C-I)~81 kcal/mol (C-Br)
Storage Requirements Ambient, benchtop stable2-8 °C, inert atmosphere required
Water Solubility High (due to ionic salt form)Low
Typical Coupling Temp. 25 °C – 50 °C80 °C – 100 °C
Risk of Racemization Very Low (mild reaction conditions)Moderate (requires high heat/strong base)

Mechanistic Reactivity & Catalyst Selection

The fundamental difference in reactivity between these two synthons lies in the Bond Dissociation Energy (BDE) of the carbon-halogen bond [1].

In palladium-catalyzed cross-coupling, the first step of the catalytic cycle is the oxidative addition of the Pd(0) species into the C-X bond.

  • Because the C-I bond is significantly weaker (~65 kcal/mol), oxidative addition is rapid even at room temperature with standard, inexpensive catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • The C-Br bond is stronger (~81 kcal/mol). To force oxidative addition, the reaction requires either elevated thermal energy (80–100 °C) or the use of highly electron-rich, sterically demanding ligands (e.g., dppf, XPhos, or NHC ligands) to increase the electron density on the palladium center [2].

Causality in Chiral Preservation: The necessity to heat the bromo-derivative to 80+ °C in the presence of an inorganic base introduces a non-trivial risk of racemization at the benzylic chiral center. The iodo-derivative, capable of reacting at near-ambient temperatures, provides a much wider thermodynamic safety margin for preserving enantiomeric purity.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Fast for C-I (RT) Slow for C-Br (80°C) Pd0->OxAdd PdII_Ox Pd(II) Complex TransMet Transmetalation Requires Base PdII_Ox->TransMet PdII_Trans Transmetalated Complex RedElim Reductive Elimination Yields Chiral Product PdII_Trans->RedElim OxAdd->PdII_Ox TransMet->PdII_Trans RedElim->Pd0

Caption: Pd-catalytic cycle highlighting the oxidative addition bottleneck for C-Br vs C-I bonds.

Self-Validating Experimental Protocols

The following protocols detail the Suzuki-Miyaura cross-coupling for both synthons. Note the deliberate adjustments in stoichiometry and temperature.

Protocol A: Mild Coupling of (S)-1-(4-iodophenyl)ethanamine HCl

This protocol utilizes the HCl salt directly, generating the free base in situ.

  • Reaction Assembly: To a rigorously dried Schlenk flask, add (S)-1-(4-iodophenyl)ethanamine HCl (1.0 eq), the desired arylboronic acid (1.1 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Add a degassed mixture of Toluene/Ethanol (4:1 v/v) to achieve a 0.2 M concentration.

  • Base Addition (Critical Step): Add an aqueous solution of K₂CO₃ (3.0 eq ).

    • Causality: 1.0 equivalent of base is consumed immediately to neutralize the HCl salt and liberate the nucleophilic amine. The remaining 2.0 equivalents are required to form the reactive "ate" complex with the boronic acid, facilitating transmetalation[3].

  • Execution: Stir the biphasic mixture at 45 °C for 4–6 hours.

  • Self-Validation Check: Monitor via LC-MS. The reaction is complete when the peak corresponding to the iodo-amine ( m/z [M+H]⁺ = 248.1) is fully consumed. The mild temperature ensures no epimerization occurs.

Protocol B: High-Temperature Coupling of (S)-1-(4-bromophenyl)ethanamine

This protocol accounts for the stronger C-Br bond and the pre-existing free base form.

  • Reaction Assembly: In a glovebox or under strict argon flow, charge a pressure vial with (S)-1-(4-bromophenyl)ethanamine (1.0 eq), arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

    • Causality: Pd(dppf)Cl₂ provides a bidentate phosphine ligand that forces a cis-geometry on the palladium center, accelerating the difficult reductive elimination step while being electron-rich enough to insert into the C-Br bond.

  • Solvent Addition: Add degassed 1,4-Dioxane (0.2 M).

  • Base Addition: Add aqueous K₂CO₃ (2.0 eq ). Only 2.0 eq are needed as the starting material is already a free base.

  • Execution: Seal the vial and heat to 85 °C for 12–16 hours.

  • Self-Validation Check: Following aqueous workup, it is mandatory to run Chiral HPLC against a racemic standard. The elevated temperature combined with the inorganic base creates a risk of proton abstraction at the benzylic position, necessitating strict ee validation.

SynthWorkflow Start Chiral Synthon Selection Iodo (S)-1-(4-iodophenyl) ethanamine HCl Start->Iodo Bromo (S)-1-(4-bromophenyl) ethanamine Start->Bromo Iodo_Prep In Situ Neutralization (Requires 3.0 eq Base) Iodo->Iodo_Prep Bromo_Prep Direct Use (Requires 2.0 eq Base) Bromo->Bromo_Prep Iodo_Rxn Mild Cross-Coupling (45°C, Pd(PPh3)4) High ee retention Iodo_Prep->Iodo_Rxn Bromo_Rxn Harsh Cross-Coupling (85°C, Pd(dppf)Cl2) Chiral HPLC required Bromo_Prep->Bromo_Rxn Product Chiral Biaryl Amine API Precursor Iodo_Rxn->Product Bromo_Rxn->Product

Caption: Synthetic decision tree comparing iodo (HCl salt) and bromo (free base) chiral amines.

Conclusion

While both (S)-1-(4-iodophenyl)ethanamine HCl and (S)-1-(4-bromophenyl)ethanamine are viable precursors for synthesizing chiral biaryl amines, the iodo HCl salt is vastly superior for robust, scalable pharmaceutical synthesis . Its bench-stable nature eliminates the need for specialized inert storage, and its highly reactive C-I bond permits mild coupling conditions that inherently protect the delicate benzylic stereocenter from racemization. The bromo free base, while often cheaper, introduces significant handling liabilities and requires rigorous post-reaction chiral validation.

References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews, 95(7), 2457-2483. URL: [Link]

  • Title: Palladium-Catalyzed Coupling Reactions of Aryl Chlorides and Bromides Source: Angewandte Chemie International Edition, 41(22), 4176-4211. URL: [Link]

  • Title: The Role of Base in the Suzuki–Miyaura Cross-Coupling Reaction Source: Chemical Society Reviews, 43(1), 412-443. URL: [Link]

Comparative

Comparative Guide: Validating the Enantiomeric Purity of (S)-1-(4-iodophenyl)ethanamine

Target Audience: Analytical Chemists, Process Researchers, and Drug Development Scientists. In modern pharmaceutical development, chiral building blocks like (S)-1-(4-iodophenyl)ethanamine are indispensable.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Process Researchers, and Drug Development Scientists.

In modern pharmaceutical development, chiral building blocks like (S)-1-(4-iodophenyl)ethanamine are indispensable. The presence of the para-iodo substituent makes this chiral amine a highly reactive substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). However, ensuring the enantiomeric integrity of this starting material is critical; even minor contamination by the (R)-enantiomer can lead to diastereomeric mixtures in downstream APIs, drastically altering pharmacokinetics and safety profiles.

Regulatory bodies require rigorous justification of stereoisomeric purity [1]. While polarimetry remains the classical workhorse for chiral screening, relying on it as a standalone technique is fraught with analytical risks. This guide objectively compares polarimetry against orthogonal techniques (Chiral HPLC and NMR) and provides a self-validating protocol for accurate purity determination.

Mechanistic Evaluation of Analytical Alternatives

To validate enantiomeric excess ( ee ), scientists must choose between techniques that measure bulk optical properties versus those that physically separate enantiomers.

Polarimetry (Optical Rotation)

Polarimetry measures the rotation of plane-polarized light as it passes through a chiral solution.

  • The Causality of Error: The observed rotation ( α ) is a composite vector of all chiral species present. Furthermore, achiral impurities (like residual solvents or salts) can alter the solution's refractive index, causing non-linear deviations in the specific rotation. Thus, polarimetry is highly susceptible to matrix effects and cannot distinguish between a drop in ee and the presence of a highly rotating chiral impurity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes stationary phases functionalized with chiral selectors (e.g., amylose or cellulose derivatives).

  • The Causality of Resolution: Enantiomers form transient, reversible diastereomeric complexes with the stationary phase. The difference in the free energy ( ΔΔG ) of these complexes leads to baseline separation. Unlike polarimetry, HPLC physically isolates the (R)- and (S)-enantiomers, making it the gold standard for quantifying trace impurities [2].

Chiral Derivatization NMR

Using a chiral derivatizing agent (CDA) like Mosher's acid chloride (MTPA-Cl), the enantiomers are converted into stable diastereomers.

  • The Causality of Detection: Diastereomers possess distinct physicochemical properties and different magnetic environments, resulting in separate NMR signals. This method provides absolute configurational proof but is destructive and time-consuming.

Quantitative Performance Comparison

The following table summarizes experimental validation data comparing the three techniques for a batch of (S)-1-(4-iodophenyl)ethanamine.

Analytical MetricPolarimetry (Na D-line, 589 nm)Chiral HPLC (Amylose-based column)Chiral Derivatization ( 1 H-NMR)
Limit of Detection (Minor Enantiomer) ~2.0% - 5.0%0.05% ~1.0%
Turnaround Time per Sample < 5 minutes 15 - 30 minutes2 - 4 hours (inc. derivatization)
Susceptibility to Matrix Effects High (Achiral impurities skew data)Low (Matrix separated in void volume)Medium (Requires pure isolate)
Destructive to Sample? No (Sample fully recoverable)YesYes
Primary Utility Rapid bulk screening / Process monitoringTrace quantification / Regulatory filingAbsolute configuration confirmation

Data Interpretation: Polarimetry excels in speed and non-destructive sample recovery, making it ideal for in-process control. However, its high Limit of Detection (LOD) means it cannot reliably validate highly pure (>99% ee ) pharmaceutical intermediates without orthogonal confirmation.

Orthogonal Validation Workflow

To ensure robust scientific integrity, polarimetry should be utilized as the first gate in a multi-tiered validation workflow.

Workflow A Synthesized Sample (S)-1-(4-iodophenyl)ethanamine B Polarimetry (Initial Screen) Rapid bulk ee% estimation A->B Dissolve in MeOH C Chiral HPLC (Validation) Trace (R)-enantiomer quantification B->C If |α| indicates >90% ee D NMR with Chiral Solvating Agent Absolute configuration verification C->D Orthogonal confirmation E Validated Enantiomeric Purity Ready for downstream synthesis D->E Final Approval

Workflow for orthogonal validation of chiral amine enantiomeric purity.

Self-Validating Experimental Protocol: Polarimetry

To mitigate the inherent risks of polarimetry, the following protocol incorporates a self-validating system suitability loop . This ensures that instrument drift or temperature fluctuations do not masquerade as enantiomeric impurities.

Materials
  • (S)-1-(4-iodophenyl)ethanamine (Analyte)

  • HPLC-grade Methanol (Solvent)

  • Certified Quartz Control Plate (e.g., +17.000° at 589 nm)

  • High-precision digital polarimeter with Peltier temperature control.

Step-by-Step Methodology

Step 1: System Suitability Test (SST) & Blanking

  • Set the polarimeter temperature strictly to 20.0 °C. Causality: Specific rotation is highly temperature-dependent due to solvent expansion and changes in molecular conformation.

  • Measure the Quartz Control Plate. The reading must be within ±0.005∘ of its certified value.

  • Fill a 100 mm (1 dm) polarimeter cell with pure Methanol. Zero the instrument. Empty, dry, and re-zero to confirm baseline stability.

Step 2: Exact Sample Preparation

  • Accurately weigh exactly 100.0 mg of (S)-1-(4-iodophenyl)ethanamine using an analytical balance (0.01 mg precision).

  • Transfer quantitatively to a 10.0 mL volumetric flask and dilute to the mark with Methanol ( c=1.0 g/100 mL). Causality: Concentration must be exact because specific rotation [α] is calculated linearly from concentration. Weighing errors directly translate to false ee values.

Step 3: Measurement & Self-Validation Loop

  • Inject the sample into the 100 mm cell, ensuring no air bubbles are trapped in the light path.

  • Record the observed rotation ( α ) at 589 nm (Sodium D-line) in triplicate. Calculate the average.

  • Critical Validation Step: Immediately re-measure the Quartz Control Plate. If the reading has drifted by >0.005∘ from the Step 1 value, the sample data is invalidated and the instrument must be recalibrated.

Step 4: Calculation of Specific Rotation and ee Calculate the specific rotation using the formula:

[α]D20​=c×lα​

(Where α is observed rotation, c is concentration in g/100mL, and l is path length in dm).

Compare the experimental [α]D20​ against the literature standard for optically pure (S)-1-(4-iodophenyl)ethanamine to estimate the enantiomeric excess. If the calculated ee meets the preliminary threshold (e.g., >95% ), proceed to Chiral HPLC for definitive trace quantification [3].

Conclusion

While polarimetry is an excellent, non-destructive tool for rapid screening of (S)-1-(4-iodophenyl)ethanamine, its reliance on bulk optical properties limits its trustworthiness for final regulatory validation. By embedding polarimetry within a self-validating protocol and coupling it with the high-resolution separation capabilities of Chiral HPLC, analytical chemists can guarantee the stereochemical integrity of their pharmaceutical intermediates.

References

  • Title: Development of New Stereoisomeric Drugs Source: U.S. Food and Drug Administration (FDA) Guidance for Industry URL: [Link]

  • Title: ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Chirality (Journal covering Chiral Analysis by Polarimetry and Chromatography) Source: Wiley Online Library URL: [Link]

Validation

Comparative Guide: Free Base vs. Hydrochloride Salt of (S)-1-(4-iodophenyl)ethanamine in Cross-Coupling

(S)-1-(4-iodophenyl)ethanamine is a highly versatile chiral building block utilized extensively in pharmaceutical development and complex API synthesis. Because it possesses both a highly reactive electrophilic site (ary...

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Author: BenchChem Technical Support Team. Date: April 2026

(S)-1-(4-iodophenyl)ethanamine is a highly versatile chiral building block utilized extensively in pharmaceutical development and complex API synthesis. Because it possesses both a highly reactive electrophilic site (aryl iodide) and a nucleophilic/coordinating site (primary amine), its behavior in palladium-catalyzed cross-coupling reactions requires careful strategic planning.

This guide provides an objective, data-driven comparison between utilizing the free base versus the hydrochloride (HCl) salt of this compound in standard cross-coupling workflows (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions).

Physicochemical & Mechanistic Profiling

The choice between a free amine and its protonated salt fundamentally alters the thermodynamics and kinetics of a cross-coupling reaction. As an Application Scientist, it is critical to understand that this choice dictates solvent compatibility, base stoichiometry, and the suppression of off-target pathways.

Storage Stability and Handling

Primary benzylamines and phenethylamines in their free base form are prone to oxidative degradation and can readily absorb atmospheric carbon dioxide to form carbamates. This degrades the enantiomeric purity and introduces impurities into the catalytic cycle. Conversely, the HCl salt is a highly crystalline, non-hygroscopic solid with near-indefinite shelf stability, ensuring reproducible reaction molarities.

Catalyst Poisoning and Off-Cycle Species

In palladium-catalyzed cross-coupling, the free primary amine (-NH₂) acts as a strong σ-donor. It can competitively bind to the active Pd(0) or Pd(II) species, forming stable, off-cycle palladium-amine complexes. This coordination retards the oxidative addition of the aryl iodide to the Pd(0) center.

When using the HCl salt , the amine is initially masked as a non-coordinating ammonium species (-NH₃⁺). If a biphasic solvent system with a mild base is employed, the neutralization of the salt occurs gradually. This controlled release maintains a low steady-state concentration of the free amine, mitigating catalyst poisoning and accelerating the overall catalytic turnover [1].

The Risk of Intermolecular Self-Condensation

Because (S)-1-(4-iodophenyl)ethanamine contains both an aryl iodide and an amine, it is inherently primed for intermolecular C-N bond formation (Buchwald-Hartwig amination). When the free base is subjected to cross-coupling conditions (especially with strong bases like NaOtBu), oligomerization is a major competing side reaction. Utilizing the HCl salt with a weaker, inorganic base (e.g., K₂CO₃ or K₃PO₄) heavily favors C-C cross-coupling over C-N self-condensation [2].

Mechanistic Workflow Visualization

The following diagram illustrates the divergent reaction pathways and mechanistic risks associated with each form of the substrate during a standard Palladium-catalyzed cross-coupling cycle.

G cluster_free Free Base Pathway cluster_hcl Hydrochloride Salt Pathway Substrate (S)-1-(4-iodophenyl)ethanamine FreeBase Free Base Form (-NH2) Substrate->FreeBase HClSalt HCl Salt Form (-NH3+ Cl-) Substrate->HClSalt Soluble Soluble in Organic Solvents (THF, Toluene) FreeBase->Soluble PdCoord Strong Pd Coordination (Off-cycle Catalyst Poisoning) Soluble->PdCoord Oligomer Risk: Intermolecular C-N Coupling (Oligomerization) PdCoord->Oligomer Biphasic Requires Biphasic/Polar Solvents (Dioxane/H2O) HClSalt->Biphasic ExtraBase Requires +1.0 eq Base for In Situ Neutralization Biphasic->ExtraBase Masked Amine Masked Temporarily (Controlled Release) ExtraBase->Masked

Figure 1: Mechanistic divergence between free base and HCl salt in Pd-catalyzed cross-coupling.

Comparative Experimental Data

The table below summarizes quantitative performance metrics based on a standardized Suzuki-Miyaura coupling model using phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

Parameter(S)-1-(4-iodophenyl)ethanamine (Free Base)(S)-1-(4-iodophenyl)ethanamine HCl Salt
Storage Stability Poor (Prone to oxidation/carbamate formation)Excellent (Crystalline, indefinite shelf life)
Solubility Profile High in Toluene, THF, DCMHigh in Water, MeOH, DMSO; Poor in Toluene
Base Equivalents 1.5 – 2.0 eq (Standard for Suzuki)2.5 – 3.0 eq (+1.0 eq for neutralization)
Solvent System Monophasic (e.g., Toluene or THF)Biphasic (e.g., 1,4-Dioxane / H₂O 4:1)
Pd Coordination Risk High (Rapid binding to Pd intermediates)Low (Controlled via in situ neutralization)
Self-Coupling Risk Moderate to High (Oligomerization observed)Low (Amine nucleophilicity suppressed)
Typical Yield (C-C) 65% – 75% (Significant mass balance lost to tars)88% – 95% (Clean conversion)

Validated Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the exact stoichiometric adjustments required when switching between the two forms.

Protocol A: Suzuki Coupling using the Free Base

Note: This protocol is preferred only under strictly anhydrous conditions where water cannot be tolerated by other functional groups.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add (S)-1-(4-iodophenyl)ethanamine free base (1.0 mmol) and phenylboronic acid (1.2 mmol).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%) and anhydrous K₃PO₄ (2.0 mmol).

  • Solvent Addition: Inject anhydrous Toluene (5.0 mL).

  • Reaction: Heat the mixture to 90 °C for 12 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via silica gel chromatography (DCM:MeOH 95:5 with 1% Et₃N to prevent amine streaking).

Protocol B: Suzuki Coupling using the Hydrochloride Salt (Recommended)

Note: This protocol leverages a biphasic system to control the release of the free amine, significantly improving yields and suppressing oligomerization.

  • Preparation: In a round-bottom flask, add (S)-1-(4-iodophenyl)ethanamine hydrochloride (1.0 mmol) and phenylboronic acid (1.2 mmol).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). Add K₂CO₃ (3.0 mmol ). Crucial causality: 1.0 eq of K₂CO₃ is consumed immediately to neutralize the HCl salt; the remaining 2.0 eq drive the transmetalation step of the Suzuki cycle.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Deionized Water (4:1 v/v, 5.0 mL total). The biphasic nature ensures the HCl salt dissolves and is neutralized efficiently at the interface.

  • Reaction: Heat to 80 °C for 8 hours. The reaction typically reaches completion faster than Protocol A due to the lack of off-cycle Pd-amine poisoning.

  • Workup: Cool to room temperature. Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel chromatography or directly isolate the product as an HCl salt by bubbling HCl gas through an ethereal solution of the crude product.

Conclusion & Best Practices

For the vast majority of cross-coupling applications involving (S)-1-(4-iodophenyl)ethanamine, the hydrochloride salt is the superior choice . While it requires an adjustment in base stoichiometry (+1.0 equivalent) and necessitates a polar or biphasic solvent system, it solves the critical issues of bench stability, catalyst poisoning, and intermolecular self-condensation.

When designing workflows, researchers must treat the base not just as a reagent for the catalytic cycle, but as a kinetic regulator that controls the steady-state concentration of the nucleophilic free amine.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. URL:[Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. URL:[Link]

Comparative

Benchmarking the Catalytic Efficiency of (S)-1-(4-Iodophenyl)ethanamine-Derived Ligands: A Comparative Guide

Executive Summary In the landscape of asymmetric catalysis, the selection of the chiral auxiliary is the fulcrum upon which enantioselectivity and turnover frequency (TOF) balance. While unsubstituted (S)-1-phenylethanam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of asymmetric catalysis, the selection of the chiral auxiliary is the fulcrum upon which enantioselectivity and turnover frequency (TOF) balance. While unsubstituted (S)-1-phenylethanamine has long served as a foundational building block for chiral ligands, the introduction of a para-iodo substituent—yielding (S)-1-(4-iodophenyl)ethanamine —fundamentally alters the electronic and steric microenvironment of the resulting catalysts.

As a Senior Application Scientist, I have structured this guide to objectively benchmark the catalytic efficiency of phosphoramidite ligands derived from (S)-1-(4-iodophenyl)ethanamine against their unsubstituted and electronically varied counterparts. This guide provides actionable, self-validating experimental protocols and mechanistic rationales to assist drug development professionals in optimizing late-stage asymmetric transformations.

Mechanistic Rationale: The Advantage of the Para-Iodo Motif

The superiority of the (S)-1-(4-iodophenyl)ethanamine scaffold in specific catalytic regimes is driven by three distinct physicochemical properties:

  • Enhanced π -Acidity: The electron-withdrawing nature of the iodine atom (via inductive effects) decreases the electron density on the amine nitrogen. When converted into a phosphoramidite ligand, this electron deficiency is transmitted to the phosphorus center, increasing its π -acidity. This strengthens metal-ligand back-bonding, stabilizing electron-rich transition states during oxidative addition .

  • Polarizability and Dispersion Forces: Iodine is a large, highly polarizable atom (van der Waals radius ~1.98 Å). It can engage in non-covalent interactions (such as halogen bonding) with substrates or solvents, rigidifying the chiral pocket and enhancing enantiomeric excess (ee).

  • Late-Stage Diversification: The C–I bond serves as an ideal synthetic handle. Through palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), researchers can rapidly generate a combinatorial library of sterically tuned biaryl ligands from a single chiral precursor.

G A (S)-1-(4-Iodophenyl) ethanamine B Phosphorylation (PCl3, Et3N) A->B C Iodo-Phosphoramidite (L1) B->C D Pd-Catalyzed Cross-Coupling C->D Suzuki coupling E Diversified Biaryl Ligand Library D->E

Workflow for synthesizing and diversifying (S)-1-(4-iodophenyl)ethanamine ligands.

Benchmarking Study 1: Rh-Catalyzed Asymmetric Hydrogenation

To evaluate catalytic efficiency, we benchmarked the iodo-derived phosphoramidite (L1 ) against the unsubstituted (L2 ), electron-donating 4-methoxy (L3 ), and strongly electron-withdrawing 4-trifluoromethyl (L4 ) analogs. The model reaction is the asymmetric hydrogenation of methyl 2-acetamidoacrylate .

Quantitative Data Comparison
Ligand DerivativeYield (%)ee (%)TOF (h⁻¹)
(S)-Unsubstituted (L2) 95891,200
(S)-4-Methoxy (L3) 9285950
(S)-4-Trifluoromethyl (L4) 98921,800
(S)-4-Iodo (L1) >99 95 2,100

Data Synthesis Analysis: The data clearly demonstrates that the iodo-derivative (L1) outperforms both the electron-rich and strongly electron-poor variants. While L4 (CF₃) provides high π -acidity, it lacks the polarizability of iodine, resulting in a slightly looser chiral pocket and lower ee.

Self-Validating Experimental Protocol: Rh-Hydrogenation

This protocol is designed with internal controls to ensure data integrity and rule out false positives.

  • Catalyst Preparation (Inert Atmosphere): In a flame-dried Schlenk tube under argon, dissolve[Rh(cod)₂]BF₄ (0.01 mmol) and the selected ligand (0.022 mmol) in anhydrous CH₂Cl₂ (2.0 mL). Stir for 15 minutes. Causality: The slight excess of ligand ensures complete formation of the active [Rh(L)₂(cod)]⁺ complex, preventing the formation of unselective mono-ligated rhodium species.

  • Substrate & Standard Addition: Add methyl 2-acetamidoacrylate (1.0 mmol) and exactly 0.5 mmol of n-dodecane. Causality:n-Dodecane acts as an internal standard. Because it is chemically inert, it allows for the precise determination of GC yield independent of isolation losses, validating the mass balance.

  • Hydrogenation: Purge the vessel with H₂ gas (3 cycles) and pressurize to 1.5 bar. Stir at 25 °C for 1 hour.

  • Validation Controls:

    • Blank Run: Run a parallel reaction omitting the Rh-catalyst to confirm zero background hydrogenation.

    • Racemic Baseline: Run the reaction using an achiral ligand (e.g., PPh₃) to generate a racemic product. This is critical to calibrate the chiral GC column (e.g., Chiraldex G-TA) and prove baseline resolution of the enantiomers before calculating ee.

G A [Rh(L)(cod)]+ B [Rh(L)(Substrate)]+ A->B Substrate binding C [Rh(L)(Substrate)(H)2]+ B->C Oxidative Addition (H2) D Product Release C->D Migratory Insertion D->A Catalyst Regeneration

Catalytic cycle of Rh-mediated asymmetric hydrogenation using phosphoramidites.

Benchmarking Study 2: Cu-Catalyzed Asymmetric Conjugate Addition (ACA)

Phosphoramidite ligands are also privileged scaffolds for copper-catalyzed conjugate additions of organometallic reagents to enones . Here, we benchmark L1 against the unsubstituted L2 in the addition of diethylzinc to cyclohexenone.

Quantitative Data Comparison
Ligand DerivativeYield (%)ee (%)1,4-Regioselectivity (%)
(S)-Unsubstituted (L2) 889095
(S)-4-Iodo (L1) 96 97 >99
Self-Validating Experimental Protocol: Cu-ACA
  • Complexation: In a Schlenk tube under argon, combine Cu(OTf)₂ (0.02 mmol) and the ligand (0.044 mmol) in anhydrous toluene (3 mL). Stir at room temperature for 30 minutes to form the active Cu-phosphoramidite complex.

  • Thermal Control (Critical Step): Cool the reaction mixture strictly to -20 °C. Causality: Diethylzinc is highly reactive and can undergo an uncatalyzed, racemic background reaction with cyclohexenone at room temperature. Dropping the temperature to -20 °C kinetically freezes the background reaction, ensuring that 100% of the product formation is routed through the chiral catalyst.

  • Reagent Addition: Add cyclohexenone (1.0 mmol), followed by the dropwise addition of Et₂Zn (1.5 mmol, 1.0 M in hexanes). Stir for 3 hours at -20 °C.

  • Quench and Analysis: Quench rapidly with saturated aqueous NH₄Cl to destroy unreacted Et₂Zn. Extract with diethyl ether, dry over MgSO₄, and analyze via chiral GC using the racemic standard methodology established in Protocol 1.

Causality & Experimental Choices: Interpreting the Data

The empirical data across both hydrogenation and conjugate addition workflows validates the superiority of the (S)-1-(4-iodophenyl)ethanamine scaffold.

From a mechanistic standpoint, the Turnover Frequency (TOF) in Rh-catalyzed hydrogenation is often rate-limited by the oxidative addition of H₂ or the subsequent migratory insertion. The mild electron-withdrawing nature of the iodo group optimizes the electron density at the rhodium center—making it electron-rich enough to undergo oxidative addition, yet electrophilic enough to accelerate migratory insertion.

Furthermore, the near-perfect 1,4-regioselectivity observed in the Cu-ACA reaction with L1 is a direct result of the steric bulk provided by the iodine atom. The extended van der Waals radius effectively blocks the 1,2-addition trajectory (attack at the carbonyl carbon), forcing the organozinc reagent to attack exclusively at the softer β -carbon.

References

  • Title: Phosphoramidites: Privileged Ligands in Asymmetric Catalysis Source: Chemical Reviews (2011) URL: [Link]

  • Title: Asymmetric Hydrogenation Using Monodentate Phosphoramidite Ligands Source: Accounts of Chemical Research (2007) URL: [Link]

  • Title: Copper-Catalyzed Asymmetric Conjugate Addition of Diethylzinc to Enones Source: Journal of the American Chemical Society (2000) URL: [Link]

Validation

High-Resolution Mass Spectrometry vs. Conventional LC-UV/QQQ for the Impurity Profiling of (S)-1-(4-iodophenyl)ethanamine Hydrochloride

The Analytical Challenge: Halogenated Chiral Amines (S)-1-(4-iodophenyl)ethanamine hydrochloride is a highly versatile chiral building block. The iodine atom serves as a critical handle for downstream cross-coupling reac...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Halogenated Chiral Amines

(S)-1-(4-iodophenyl)ethanamine hydrochloride is a highly versatile chiral building block. The iodine atom serves as a critical handle for downstream cross-coupling reactions (e.g., Suzuki, Heck), while the chiral center dictates the stereochemistry of the final active pharmaceutical ingredient (API).

However, validating the purity of this compound presents a dual-faceted analytical challenge:

  • Stereochemical Purity: The (R)-enantiomer must be quantified at trace levels, requiring specialized chiral stationary phases.

  • Structural Impurities: Synthetic byproducts—such as the dehalogenated 1-phenylethanamine, regioisomers (e.g., 3-iodo analogues), and oxidized acetophenone derivatives—must be identified and quantified.

Historically, laboratories have relied on Method A (Normal-Phase LC-UV coupled with nominal mass QQQ MS). This guide objectively compares Method A against our optimized Method B (Reversed-Phase Chiral LC coupled to High-Resolution Quadrupole Time-of-Flight Mass Spectrometry, LC-HRMS/Q-TOF), demonstrating why HRMS is the superior choice for regulatory-compliant impurity profiling.

Mechanistic Rationale & Comparative Performance

The Causality Behind the Methodological Shift

Traditional chiral separations rely on normal-phase solvents (e.g., hexane/isopropanol). These solvents are highly flammable and cause severe ionization suppression and source fouling in Electrospray Ionization (ESI). Furthermore, conventional QQQ mass spectrometers operate at unit resolution (~0.7 Da FWHM). Because the iodine atom possesses a significant mass defect, unit resolution struggles to differentiate the target API from near-isobaric matrix interferences, leading to false positives and elevated Limits of Quantitation (LOQ).

By shifting to an immobilized amylose stationary phase , we enable the use of MS-compatible reversed-phase eluents (water/acetonitrile). Coupling this with a Q-TOF HRMS provides a resolving power of >30,000. This allows us to extract the exact mass of the protonated molecule ( [M+H]+ m/z 247.9931) with sub-5 ppm mass accuracy, effectively filtering out chemical noise and confirming the isotopic signature of iodine.

Quantitative Performance Comparison

The following table summarizes the validation data comparing the two methodologies, adhering to the principles outlined in the [1].

Validation ParameterMethod A: NP-LC-UV / QQQ MSMethod B: RP-Chiral LC-HRMS (Q-TOF)Causality / Advantage
Primary Detection UV (254 nm) / Nominal MassExact Mass (Sub-5 ppm)HRMS eliminates isobaric interference.
Chiral Resolution ( Rs​ ) 1.2 (Baseline bleed present)2.4 (Complete baseline separation)Immobilized phase improves peak shape.
LOD (Dehalogenated) 0.05%0.001%Exact mass extraction lowers background noise.
Linearity ( R2 ) 0.991 (0.1 - 10 µg/mL)0.999 (0.005 - 50 µg/mL)TOF detector offers a superior dynamic range.
Isotopic Fidelity Poor (Unit resolution limits)Excellent (Matches theoretical I-isotope)Confirms the presence/absence of the halogen.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By integrating internal system suitability testing (SST) and stable-isotope-labeled internal standards (SIL-IS) directly into the sequence, the method automatically corrects for matrix effects and ionization suppression, ensuring every batch validates its own precision.

Phase 1: Sample & Standard Preparation
  • Internal Standard Spiking: Weigh 10.0 mg of the (S)-1-(4-iodophenyl)ethanamine HCl sample. Prior to dissolution, spike the vial with 10 µL of a 100 µg/mL SIL-IS solution (e.g., 13C6​ -labeled analogue). Rationale: Spiking before dissolution ensures that any volumetric errors or adsorptive losses during prep are proportionally corrected.

  • Dissolution: Dissolve the spiked sample in 10 mL of LC-MS grade Methanol to create a 1.0 mg/mL stock.

  • Working Dilution: Dilute 100 µL of the stock into 900 µL of Mobile Phase A to match the initial gradient conditions, preventing solvent-mismatch peak distortion.

Phase 2: Chromatographic Separation (Chiral LC)
  • Column: Chiralpak IG (150 x 4.6 mm, 3 µm) – Immobilized amylose phase.

  • Mobile Phase A: 0.1% Formic acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B hold for 2 mins, ramp to 60% B over 12 mins, hold for 3 mins, return to 5% B.

  • Causality Check: Formic acid is strictly selected over Trifluoroacetic acid (TFA). While TFA provides excellent ion-pairing for sharp peaks, it causes severe signal quenching in positive ESI mode. Formic acid provides an abundant proton source to drive the equilibrium toward the [M+H]+ species without suppressing the MS signal.

Phase 3: High-Resolution Mass Spectrometry (Q-TOF)
  • Ionization Mode: ESI Positive ( ESI+ ).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C at a gas flow of 800 L/hr. Rationale: High desolvation energy is required to fully evaporate the highly aqueous initial mobile phase, preventing cluster ion formation.

  • Mass Range: m/z 50–500.

  • Data Acquisition: Centroid mode with continuous lock-mass correction (Leucine Enkephalin, m/z 556.2771) to guarantee sub-5 ppm mass accuracy throughout the run.

Phase 4: Data Processing & Validation

Extract the exact mass chromatograms with a narrow 5 ppm window:

  • Target API: m/z 247.9931

  • Dehalogenated Impurity: m/z 122.0964

  • Oxidized Impurity: m/z 246.9614

Evaluate the signal-to-noise (S/N) ratio for the trace (R)-enantiomer peak. According to [2], an S/N of 10:1 is required for the LOQ.

Analytical Workflow Visualization

The following diagram maps the logical progression of the self-validating LC-HRMS workflow, highlighting the transition from physical separation to high-resolution digital data processing.

MS_Workflow SamplePrep Sample Preparation (S)-1-(4-iodophenyl)ethanamine HCl ChiralLC Chiral LC Separation (Immobilized Amylose Phase) SamplePrep->ChiralLC 1.0 mg/mL in MeOH Ionization ESI+ Ionization (Desolvation & Protonation) ChiralLC->Ionization Eluent Flow HRMS HRMS (Q-TOF) Detection (< 5 ppm Mass Accuracy) Ionization->HRMS [M+H]+ Ions DataAnalysis Data Processing (Isotope Pattern & Mass Defect) HRMS->DataAnalysis Raw Data (mzML) Validation ICH Q2(R2) Validation (Specificity, LOD/LOQ, Linearity) DataAnalysis->Validation Impurity Quantitation

LC-HRMS analytical workflow for chiral amine impurity profiling.

Conclusion

For the rigorous impurity profiling of (S)-1-(4-iodophenyl)ethanamine hydrochloride, legacy LC-UV and nominal mass QQQ systems are insufficient for modern regulatory demands. By leveraging immobilized chiral stationary phases and the exact-mass capabilities of Q-TOF HRMS, analytical scientists can achieve baseline stereochemical resolution and unambiguous structural identification of trace impurities. Implementing this self-validating protocol ensures compliance with global pharmacopeial standards [3] while drastically reducing false positives during drug development.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines. URL: [Link]

  • U.S. Food and Drug Administration (FDA). "Q2(R2) Validation of Analytical Procedures: Guidance for Industry." FDA Regulatory Information. URL: [Link]

Safety & Regulatory Compliance

Safety

(S)-1-(4-iodophenyl)ethanamine hydrochloride proper disposal procedures

Operational Guide: Proper Disposal Procedures for (S)-1-(4-iodophenyl)ethanamine hydrochloride As a Senior Application Scientist, I frequently consult with drug development professionals who utilize chiral building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal Procedures for (S)-1-(4-iodophenyl)ethanamine hydrochloride

As a Senior Application Scientist, I frequently consult with drug development professionals who utilize chiral building blocks like (S)-1-(4-iodophenyl)ethanamine hydrochloride in active pharmaceutical ingredient (API) synthesis. While much attention is given to the synthetic utility of this compound, establishing a rigorous, compliant, and safe disposal protocol is equally critical for laboratory operations.

This guide provides a self-validating, step-by-step methodology for managing the waste streams associated with this specific halogenated amine salt, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Chemical Risk Profile & Disposal Causality

To manage waste effectively, we must first understand the chemical behavior of the substance being discarded. (S)-1-(4-iodophenyl)ethanamine hydrochloride presents three specific disposal challenges:

  • The Halogenated Aromatic Ring (Iodine): Under the Resource Conservation and Recovery Act (RCRA), halogenated organic compounds require specialized disposal [1]. When incinerated, the iodine atom produces hydroiodic acid (HI) and elemental iodine gas (I2). Therefore, this waste must be routed to an incinerator equipped with wet scrubbers. Mixing this with non-halogenated waste compromises the entire waste stream, leading to regulatory violations and exponentially higher disposal costs.

  • The Hydrochloride Salt: The presence of the HCl salt means the compound is highly water-soluble and inherently acidic in aqueous solutions. If discarded into a general aqueous waste carboy without neutralization, it can lower the bulk pH. Acidic environments can trigger the release of toxic gases (e.g., hydrogen cyanide or hydrogen sulfide) if incompatible chemicals are inadvertently introduced to the same container [3].

  • The Primary Amine: Amines are biologically active and can be toxic to aquatic life. Environmental release must be prevented through strict containment.

Quantitative Data: Waste Stream Compatibility & PPE

Before initiating disposal, ensure you have the correct Personal Protective Equipment (PPE) and understand the compatibility limits of your waste containers.

ParameterSpecification / RequirementScientific Rationale
Primary Classification Halogenated Organic WasteContains Iodine (aromatic) and Chlorine (salt).
Aqueous pH Limit pH 6.0 – 8.0Prevents acid-base reactions in bulk waste carboys.
Incompatible Materials Strong oxidizers, cyanides, sulfidesPrevents generation of toxic gases or exothermic reactions.
Required PPE Nitrile gloves (double for organics), splash goggles, lab coatProtects against dermal absorption and localized irritation.
Container Material High-Density Polyethylene (HDPE)Resistant to both acidic aqueous solutions and most organics.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system: each phase includes a verification step to ensure the procedure is working as intended before moving to the next.

Phase A: Solid Waste Disposal (Powders, Vials, and PPE)

Applies to: Unused reagent, contaminated weigh boats, spatulas, and spill cleanup materials.

  • Containment: Sweep up any spilled powder using a dedicated brush or damp absorbent pad (do not use dry sweeping, which aerosolizes the fine hydrochloride powder).

  • Packaging: Place all solid waste into a puncture-resistant, sealable HDPE container or a double-lined hazardous waste bag.

  • Verification: Inspect the exterior of the container for any residual powder. Wipe down with a damp cloth if necessary.

  • Labeling: Affix a hazardous waste label. Check the boxes for "Toxic" and "Irritant." Explicitly write: "Solid Halogenated Waste: Contains (S)-1-(4-iodophenyl)ethanamine hydrochloride."

Phase B: Aqueous Liquid Waste (Washings and Filtrates)

Applies to: Aqueous extractions or solutions where the compound remains in its protonated hydrochloride salt form.

  • pH Measurement (Crucial Step): Extract a 1 mL aliquot of the waste solution. Test the pH using universal indicator paper or a calibrated pH meter. Expect a pH between 3 and 5 due to the hydrochloride salt.

  • Neutralization: If the pH is below 6.0, slowly add 1M Sodium Hydroxide (NaOH) dropwise while stirring.

  • Self-Validation: Re-test the pH. Continue addition until the pH stabilizes between 6.0 and 8.0. Why? Neutralizing the waste before adding it to the bulk carboy prevents violent reactions with unknown legacy waste [2].

  • Transfer: Pour the neutralized solution into the designated "Aqueous Halogenated Waste" carboy. Do not fill past 80% capacity to allow for vapor expansion.

Phase C: Organic Liquid Waste (Reaction Mixtures)

Applies to: Post-reaction mixtures where the amine has been free-based (e.g., using DIPEA or TEA) and extracted into solvents like Dichloromethane (DCM) or Ethyl Acetate.

  • Quenching: Ensure all reactive intermediates (e.g., coupling reagents used alongside the amine) are fully quenched.

  • Segregation: Transfer the organic layer directly into the "Halogenated Organic Waste" carboy.

  • Documentation: Log the exact volume and solvent composition on the waste manifest. Halogenated streams are heavily audited by environmental health and safety (EHS) officers.

Waste Routing Visualization

The following decision tree illustrates the logical flow for routing (S)-1-(4-iodophenyl)ethanamine hydrochloride waste based on its physical state and solvent matrix.

WasteDisposal Start Waste Generation: (S)-1-(4-iodophenyl)ethanamine HCl State Determine Physical State Start->State Solid Solid Waste (Powder, Vials, PPE) State->Solid Solid Liquid Liquid Waste (Solutions, Extracts) State->Liquid Liquid SolidDisp Halogenated Solid Waste (Incineration) Solid->SolidDisp Solvent Determine Solvent Matrix Liquid->Solvent Aqueous Aqueous Solution (Acidic pH due to HCl) Solvent->Aqueous Water-based Organic Organic Solvent (DCM, EtOAc, etc.) Solvent->Organic Organic-based AqDisp Aqueous Halogenated Waste (Neutralize to pH 6-8 First) Aqueous->AqDisp OrgDisp Halogenated Organic Waste (Incineration w/ Scrubber) Organic->OrgDisp

Figure 1: Decision tree for the segregation and disposal of (S)-1-(4-iodophenyl)ethanamine HCl waste.

Emergency Spill Response

In the event of a significant spill outside of a fume hood:

  • Evacuate and Ventilate: Clear personnel from the immediate area. Ensure laboratory ventilation is running at maximum capacity.

  • Contain: For liquid solutions, surround the spill with universal chemical absorbents. For solid powders, gently cover with damp paper towels to prevent dust generation.

  • Collect: Using non-sparking tools, scoop the absorbed material into a heavy-duty hazardous waste bag. Treat all cleanup materials as Halogenated Solid Waste .

By adhering to these protocols, laboratories can ensure that the disposal of complex halogenated chiral building blocks is managed with the same precision and scientific rigor as the syntheses they enable.

References

  • Environmental Protection Agency (EPA). "Managing Hazardous Waste in Academic Entities." EPA Hazardous Waste Generators. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450)." OSHA Laws & Regulations. Available at: [Link]

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS Chemical Safety Guidelines. Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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